4-Ethyl-2-octanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBTEISGUWZEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337408 | |
| Record name | 4-Ethyl-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-78-0 | |
| Record name | 4-Ethyl-2-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethyl-2-octanol (CAS: 19780-78-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 4-Ethyl-2-octanol (CAS number 19780-78-0), a secondary branched-chain aliphatic alcohol. This document collates available physicochemical data, outlines potential experimental protocols for its synthesis and analysis, and explores its general biological context based on the activities of related compounds.
Core Physicochemical Properties
This compound, with the IUPAC name 4-ethyloctan-2-ol, is a chiral secondary alcohol.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 19780-78-0 | [1] |
| Molecular Formula | C₁₀H₂₂O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| Boiling Point | 206.4 ± 8.0 °C (Predicted) | |
| Density | 0.824 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.4361 | |
| pKa | 15.21 ± 0.20 (Predicted) | |
| LogP (Octanol/Water) | 3.8 | [1] |
Synthesis of this compound
Grignard Reaction
A plausible synthetic route involves the Grignard reaction between an appropriate Grignard reagent and an aldehyde. For the synthesis of this compound, this would typically involve the reaction of a pentylmagnesium halide with propionaldehyde (B47417) or an ethylmagnesium halide with hexanal. A generalized workflow for such a synthesis is depicted below.[2][3]
Experimental Protocol (General):
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. The corresponding alkyl halide (e.g., 1-bromopentane) is dissolved in anhydrous ether and added dropwise to the magnesium suspension. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
-
Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath, and a solution of the aldehyde (e.g., propionaldehyde) in anhydrous ether is added dropwise with stirring. The reaction mixture is then stirred at room temperature for a specified period.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation to yield the secondary alcohol.
Reduction of 4-Ethyl-2-octanone
An alternative synthetic route is the reduction of the corresponding ketone, 4-ethyl-2-octanone. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent suitable for this transformation.[4][5]
Experimental Protocol (General):
-
Reaction: 4-Ethyl-2-octanone is dissolved in a suitable protic solvent, such as ethanol (B145695) or methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.
-
Work-up: The reaction is quenched by the addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
Purification: The organic layer is separated, washed, dried, and concentrated. The resulting crude alcohol is then purified by distillation or column chromatography.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule, including the hydroxyl proton, the proton on the carbon bearing the hydroxyl group (C2), and the various alkyl protons. The splitting patterns and integration of these signals would confirm the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, confirming the carbon skeleton.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.[1]
-
Mass Spectrometry (MS): Mass spectral analysis, likely via Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.[1]
Experimental Protocol for GC-MS Analysis (General):
While derivatization is often employed for the GC-MS analysis of alcohols to improve peak shape and sensitivity, direct analysis is also possible, particularly with the use of a polar capillary column.[6]
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A polar capillary column (e.g., WAX or PEG phase) is recommended for the analysis of underivatized alcohols.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: An appropriate temperature gradient is used to ensure good separation of the analyte from any impurities.
-
MS Detection: Electron ionization (EI) is typically used, with a scan range appropriate for the molecular weight of the compound.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is determined, and the mass spectrum of this peak is compared with reference spectra for identification.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not available in the current literature. However, the biological effects of aliphatic alcohols, in general, are an area of active research.
General Biological Effects of Aliphatic Alcohols
-
Membrane Interactions: Aliphatic alcohols are known to interact with cell membranes, potentially disrupting their structure and function.[7] This non-specific interaction can affect various cellular processes.
-
Modulation of Signaling Pathways: Longer-chain alcohols have been shown to modulate the activity of certain ion channels and signaling pathways.[8] For instance, they can have dual effects on Kv7.2/7.3 potassium channels.[8] Ethanol, a short-chain alcohol, is known to alter numerous intracellular signaling pathways, including those involving receptor tyrosine kinases and protein serine-threonine kinases.[9][10] These alterations can impact gene expression, protein translation, and neuronal excitability.[9]
-
Immunomodulatory Effects: Some aliphatic alcohols have been shown to suppress the phagocytic activity of human monocytes, which could have implications for the immune response.[11]
Potential Relevance in Drug Development
The inclusion of alcohol functional groups in drug molecules can influence their physicochemical properties and pharmacological activity. Secondary alcohols, such as this compound, can participate in hydrogen bonding, which is a crucial interaction in drug-receptor binding. The lipophilicity of the alkyl chain in this compound suggests it may interact with hydrophobic pockets in target proteins.
While there is no direct evidence of this compound being used in drug development, the study of branched-chain aliphatic alcohols contributes to the broader understanding of structure-activity relationships and the design of new therapeutic agents.
Safety and Handling
According to available safety data, this compound is considered a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
This technical guide has summarized the available information on the characterization of this compound. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis, analysis, and potential biological relevance based on established chemical principles and the known properties of related aliphatic alcohols. Further research is needed to fully elucidate the specific properties and potential applications of this compound in scientific and pharmaceutical contexts.
References
- 1. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual regulation of Kv7.2/7.3 channels by long-chain n-alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways mediating alcohol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aliphatic alcohols in spirits inhibit phagocytosis by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 4-Ethyl-2-octanol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2-octanol, a secondary alcohol with applications in various chemical syntheses. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, compiled and organized for clarity and ease of use. Detailed experimental protocols are also provided to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available | Data not available | Data not available | Data not available | Data not available |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~2960-2850 | C-H stretch (alkane) |
| ~1465 | C-H bend (alkane) |
| ~1100 | C-O stretch (secondary alcohol)[1] |
Note: The IR spectrum of this compound is characterized by a strong, broad absorption band around 3350 cm⁻¹ indicative of the hydroxyl group's O-H stretch, a feature typical for alcohols.[2][3][4] The spectrum also displays characteristic C-H stretching and bending vibrations for the alkyl backbone. The C-O stretching vibration for a secondary alcohol is expected around 1100 cm⁻¹.[1]
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 45 | 100 | [CH₃CHOH]⁺ |
| 98 | High | [M - C₄H₉O]⁺ or rearrangement product |
| 57 | High | [C₄H₉]⁺ |
| Additional data not available | Data not available | Data not available |
Note: The mass spectrum of this compound is available in the NIST WebBook.[5][6] The base peak is observed at m/z 45, corresponding to the alpha-cleavage fragment containing the hydroxyl group. Other significant peaks at m/z 98 and 57 are also prominent.[7]
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data for a liquid alcohol like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via Gas Chromatography (GC-MS).
-
Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., a nonpolar or semi-polar column). The oven temperature is programmed to ramp up to ensure separation of the analyte from the solvent and any impurities. Helium is typically used as the carrier gas.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties and Phase Transitions of 4-Ethyl-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of 4-Ethyl-2-octanol (CAS No: 19780-78-0), a branched secondary alcohol. Due to a notable scarcity of direct experimental data for this specific compound, this guide synthesizes available predicted data, experimental values for structurally analogous compounds, and established theoretical methodologies. It is designed to be a critical resource for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical behavior of such molecules. This document summarizes key quantitative data in structured tables, details relevant experimental protocols for thermodynamic measurements, and provides visualizations of experimental workflows.
Introduction
This compound is a C10 branched-chain secondary alcohol. The presence of both a hydroxyl group and alkyl branching imparts specific physicochemical properties that are of interest in various chemical and pharmaceutical applications. Understanding the thermodynamic properties and phase behavior of this molecule is crucial for process design, formulation development, and safety assessments. This guide addresses the current knowledge gap by consolidating available information and providing context through data from similar compounds and predictive models.
Molecular Structure and Properties
The molecular structure of this compound, with its ethyl branch at the fourth carbon and a hydroxyl group at the second, influences its intermolecular forces, including hydrogen bonding and van der Waals interactions. These forces, in turn, dictate its macroscopic thermodynamic properties.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | PubChem[1] |
| Molecular Weight | 158.28 g/mol | PubChem[1] |
| CAS Number | 19780-78-0 | PubChem[1] |
| IUPAC Name | 4-ethyloctan-2-ol | PubChem[1] |
Thermodynamic Data
Phase Transition Temperatures
The melting and boiling points are fundamental properties that define the physical state of a substance under given conditions. For branched alcohols, these temperatures are influenced by the degree of branching, which affects crystal packing and intermolecular forces.
Table 2: Predicted and Comparative Phase Transition Temperatures
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| This compound (Predicted) | - | 211.15 (at 760 mmHg) | Cheméo (Predicted) |
| 1-Decanol (Experimental) | 6 | 232 | Elchemy[2] |
| 5-Methyl-3-heptanol (B97940) (Experimental) | - | 163.4 | NIST Web Thermo Tables[3] |
| 2-Methyl-3-heptanol (Experimental) | - | 161.85 | Cheméo |
Note: Predicted values should be used with caution and are best employed for comparative purposes.
Enthalpies of Phase Transition
The enthalpies of fusion and vaporization are critical for understanding the energy requirements of phase changes.
Table 3: Predicted and Comparative Enthalpies of Phase Transition
| Compound | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) | Source |
| This compound (Predicted) | 15.16 | 49.38 (at boiling point) | Cheméo (Predicted) |
| 1-Decanol (Experimental) | 27.9 | 68.7 (at 298.15 K) | NIST WebBook[4] |
| 5-Methyl-3-heptanol (Experimental) | - | 46.5 (at 345 K) | NIST WebBook[5] |
Experimental Protocols for Thermodynamic Property Determination
This section outlines standard experimental methodologies that can be employed to determine the thermodynamic properties of this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For many organic compounds, it is a range rather than a single point.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solidified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Distillation Method
-
Apparatus: A standard distillation setup is assembled, including a distillation flask, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.
-
Procedure: A sample of this compound is placed in the distillation flask with boiling chips. The liquid is heated, and the temperature is recorded when a stable vapor temperature is reached, and condensation is observed on the thermometer bulb.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.
Determination of Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.
Methodology: Dynamic Vapor Microextraction (DVME)
This method is suitable for low-volatility compounds.[6]
-
Apparatus: A DVME system consists of a miniature vapor-equilibration vessel (saturator), a capillary vapor trap, and a carrier gas supply (e.g., helium).[6]
-
Procedure: The liquid sample is placed in the saturator, which is maintained at a constant temperature. A controlled flow of an inert carrier gas passes through the saturator, becoming saturated with the vapor of the substance. The vapor is then collected in a cold trap.
-
Analysis: The amount of condensed vapor is quantified (e.g., by gas chromatography).
-
Calculation: The vapor pressure is calculated from the amount of collected vapor, the volume of the carrier gas, and the temperature. The experiment is repeated at several temperatures to determine the temperature dependence of the vapor pressure. The enthalpy of vaporization is then calculated from the slope of the plot of ln(P) versus 1/T.
dot
Caption: Workflow for determining enthalpy of vaporization.
Determination of Enthalpy of Fusion (ΔHfus) and Other Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with phase transitions.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure: The sample and reference pans are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. A phase transition, such as melting, will appear as a peak in the DSC thermogram. The temperature at the peak maximum is the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
dot
Caption: Workflow for DSC analysis.
Predictive Models for Thermodynamic Properties
Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimating the thermodynamic properties of compounds for which experimental data is unavailable.[7][8] These models correlate structural features of molecules (descriptors) with their physical properties. For alcohols, relevant descriptors often include molecular weight, number of carbon atoms, and parameters related to branching and the position of the hydroxyl group.[9]
dot
Caption: Logic of QSPR modeling for property prediction.
Conclusion and Future Directions
This technical guide has compiled the currently available information on the thermodynamic properties of this compound. While direct experimental data remains elusive, a reasonable estimation of its properties can be made through the examination of analogous compounds and the application of predictive models. For applications requiring high accuracy, it is imperative that the key thermodynamic parameters outlined in this guide are determined experimentally using the described protocols. Future work should focus on the experimental determination of the melting point, boiling point, enthalpy of fusion, and enthalpy of vaporization of pure this compound to provide a definitive dataset for this compound.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. C10 Alcohol Manufacturer & Suppliers |ELHUME-OC10 - Elchemy [elchemy.com]
- 3. 5-methyl-3-heptanol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 4. 1-Decanol [webbook.nist.gov]
- 5. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 6. Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds | NIST [nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Ethyl-2-octanol in organic and aqueous solvents
An In-depth Technical Guide on the Solubility of 4-Ethyl-2-octanol
Introduction
This compound (CAS: 19780-78-0) is a branched-chain decyl alcohol with the molecular formula C₁₀H₂₂O.[1][2] Understanding its solubility profile is critical for researchers, scientists, and drug development professionals, as solubility influences a wide range of applications, including reaction kinetics, formulation development, environmental fate, and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility in both aqueous and organic media.
Due to a lack of specific experimental data for this compound in publicly available literature, this guide will leverage data from structurally similar alcohols, such as 1-octanol, 2-octanol, and 2-ethyl-1-hexanol, to provide a robust and well-founded solubility profile.
Physicochemical Properties
The molecular structure of this compound, featuring a polar hydroxyl (-OH) group and a substantial nonpolar ten-carbon branched alkyl chain, governs its solubility behavior. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the large alkyl portion contributes to its lipophilic (oil-loving) character.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | PubChem[1] |
| Molecular Weight | 158.28 g/mol | PubChem[1] |
| IUPAC Name | 4-ethyloctan-2-ol | PubChem[1] |
| Predicted XlogP | 3.8 | PubChem[1] |
XlogP is a computed octanol-water partition coefficient that indicates a strong preference for nonpolar environments.
Solubility Profile
The general principle of solubility, "like dissolves like," is paramount in predicting the behavior of this compound. Its significant nonpolar character suggests high solubility in organic solvents and low solubility in polar solvents like water.
Aqueous Solubility
The long, ten-carbon alkyl chain of this compound significantly outweighs the polar effect of the single hydroxyl group. This leads to a very low solubility in water. As the hydrocarbon chain of an alcohol increases in length, its water solubility decreases because the nonpolar portion disrupts the hydrogen bonding network of water molecules.[3][4][5]
The following table presents the aqueous solubility of structurally related C8 and C10 alcohols to serve as a proxy for this compound.
| Compound | Molecular Formula | Solubility in Water (g/L) at 25°C |
| 2-Ethyl-1-hexanol | C₈H₁₈O | 0.9 (Poorly soluble) |
| 2-Octanol | C₈H₁₈O | 1.12 |
| 1-Decanol (B1670082) | C₁₀H₂₂O | 0.037 |
Sources: 2-Ethyl-1-hexanol[6], 2-Octanol[7], 1-Decanol[4]
Based on this data, the aqueous solubility of this compound is expected to be very low, likely in the range of 1-decanol (<0.1 g/L).
Solubility in Organic Solvents
Given its predominantly nonpolar structure, this compound is expected to be miscible or highly soluble in a wide range of common organic solvents.[6] This includes nonpolar solvents like hexane (B92381) and toluene, as well as polar aprotic and protic solvents like ethers, ketones, and other alcohols.
The table below summarizes the expected solubility behavior based on data for analogous compounds.
| Solvent | Solvent Type | Expected Solubility of this compound |
| Hexane | Nonpolar | Miscible |
| Toluene | Nonpolar (Aromatic) | Miscible |
| Diethyl Ether | Polar Aprotic | Miscible |
| Acetone | Polar Aprotic | Soluble / Miscible |
| Ethanol | Polar Protic | Miscible |
| Methanol | Polar Protic | Miscible |
Rationale: Alcohols with long hydrocarbon chains are generally soluble in most common organic solvents.[6][7]
Experimental Protocol for Solubility Determination
The most widely accepted method for determining the water solubility of substances with low solubility is the Flask Method , as described in OECD Test Guideline 105.
Methodology: Shake-Flask Method
This protocol outlines the steps to determine the water solubility of this compound.
-
Preparation of the Test System :
-
Add an excess amount of this compound to a known volume of deionized water in a glass-stoppered flask. The excess solute ensures that a saturated solution is achieved.
-
Prepare at least three replicate flasks.
-
-
Equilibration :
-
Seal the flasks and place them in a constant temperature bath, typically at 25°C.
-
Agitate the flasks at a constant rate for a sufficient period to allow the system to reach equilibrium. For compounds like long-chain alcohols, this may take 24 to 48 hours.
-
After initial agitation, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to permit phase separation. The undissolved this compound will typically form a distinct layer or droplets.
-
-
Sample Collection and Preparation :
-
Carefully withdraw a sample from the clear, aqueous phase using a syringe, ensuring no undissolved solute is collected. A centrifugation step may be required if a stable emulsion forms.
-
The sample is then extracted into a suitable, water-immiscible organic solvent (e.g., hexane or dichloromethane) for analysis.
-
-
Analysis :
-
The concentration of this compound in the organic extract is quantified using an appropriate analytical technique, most commonly Gas Chromatography (GC) with a Flame Ionization Detector (FID).
-
A calibration curve is generated using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting :
-
The solubility is calculated based on the measured concentration in the aqueous phase and is typically reported in units of g/L or mg/L.
-
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Logical Framework for Solvent Selection
When developing a formulation or planning a reaction, a logical approach to solvent selection is necessary. The following diagram illustrates a decision-making process for testing the solubility of a compound like this compound.
Caption: Decision tree for systematically evaluating solvent compatibility.
Conclusion
This compound exhibits a solubility profile characteristic of a long-chain alcohol. It is predicted to be poorly soluble in water due to its large, nonpolar hydrocarbon structure. Conversely, it is expected to be miscible or highly soluble in a broad range of nonpolar and polar organic solvents . For drug development and chemical synthesis, this indicates that organic solvent systems are required for processing, while its low water solubility will be a key factor in formulation, environmental impact assessments, and predicting its behavior in biological systems. Accurate experimental determination using standardized methods like the shake-flask protocol is essential for obtaining precise quantitative data for specific applications.
References
- 1. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 7. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Historical Synthesis of 4-Ethyl-2-octanol
For Researchers, Scientists, and Drug Development Professionals
While the precise historical moment of the discovery of 4-Ethyl-2-octanol is not prominently documented in scientific literature, its synthesis is achievable through well-established, historical chemical reactions dating back to the late 19th and early 20th centuries. This guide explores the plausible historical pathways for the synthesis of this branched-chain secondary alcohol, providing detailed experimental protocols for these foundational methods. The compound, a member of the C10 alcohol family, finds applications in various industries, including as a solvent and in the formulation of fragrances.[1][2][3] Its relevance in drug development is primarily as a potential intermediate or solvent in synthetic processes.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Unit |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 | g/mol |
| CAS Number | 19780-78-0 | |
| Boiling Point | 198-201 | °C |
| Density | 0.824 | g/cm³ |
| Refractive Index | 1.434 | |
| Flash Point | 85 | °C |
Note: The values presented are typical and may vary slightly depending on the source and purity.
Historical Synthesis Methodologies
The synthesis of a secondary alcohol like this compound would have been possible through several key reactions developed by early organic chemists. These methods remain fundamental in organic synthesis today.
Discovered by Victor Grignard in 1900, the Grignard reaction is a cornerstone of carbon-carbon bond formation and a highly probable method for the early synthesis of this compound.[4][5] The reaction involves the addition of an organomagnesium halide (a Grignard reagent) to an aldehyde or ketone. For the synthesis of this compound, two principal retrosynthetic disconnections are possible.
Retrosynthetic Pathway for Grignard Synthesis
Caption: Retrosynthetic analysis of this compound via the Grignard reaction.
Experimental Protocol (Route A): Synthesis from 2-Bromopropane and 4-Ethylhexanal
This protocol outlines the synthesis of this compound using isopropylmagnesium bromide and 4-ethylhexanal.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-Bromopropane
-
4-Ethylhexanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming and should proceed to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure the complete formation of isopropylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C using an ice bath. Add a solution of 4-ethylhexanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.
The Guerbet reaction, first reported by Marcel Guerbet, is a self-condensation of an alcohol at high temperature in the presence of a base to form a higher branched alcohol.[6][7][8][9] While a direct self-condensation to this compound is not possible, a mixed Guerbet reaction could theoretically be employed, though control of the product distribution would be challenging. A more plausible historical synthesis would involve the Guerbet condensation of pentan-1-ol to produce 2-propylheptan-1-ol, a structural isomer, illustrating the historical capability to synthesize branched C10 alcohols.
Guerbet Reaction Workflow
Caption: Generalized workflow for the Guerbet reaction.
Discovered by Sergey Reformatsky, this reaction involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc to form a beta-hydroxy ester.[10][11][12][13] Subsequent reduction of the ester group would yield a 1,3-diol, which could then be further manipulated. While a more circuitous route to this compound, it represents another powerful, historical carbon-carbon bond-forming reaction that could have been adapted for its synthesis.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-ethylheptanoate
This protocol outlines the initial step of a potential Reformatsky-based synthesis towards a precursor of this compound.
Materials:
-
Zinc dust (activated)
-
Anhydrous benzene (B151609) or toluene
-
Ethyl bromoacetate (B1195939)
-
10% Sulfuric acid solution
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place activated zinc dust and a crystal of iodine in anhydrous benzene.
-
Reaction: Add a mixture of ethyl bromoacetate and 3-ethylpentanal dropwise from the dropping funnel. The reaction may require gentle heating to initiate. Once started, the reaction should proceed to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Work-up: Cool the reaction mixture and hydrolyze it by adding 10% sulfuric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and again with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The resulting crude ethyl 3-hydroxy-5-ethylheptanoate can be purified by vacuum distillation. Further reduction of the ester would be required to obtain a diol intermediate.
Conclusion
While the specific discovery of this compound is not a celebrated event in the annals of chemistry, its synthesis was well within the capabilities of organic chemists in the late 19th and early 20th centuries. The Grignard reaction, in particular, stands out as the most direct and likely historical method for its preparation. The Guerbet and Reformatsky reactions also represent plausible, albeit potentially more complex, historical routes. Understanding these foundational synthetic methods provides valuable context for the synthesis of this and other branched-chain alcohols that are relevant to both industrial and research applications, including their potential use in the synthesis of more complex molecules in the field of drug development.
References
- 1. ALCOHOL C-10 - Ataman Kimya [atamanchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. C10 Alcohol Manufacturer & Suppliers |ELHUME-OC10 - Elchemy [elchemy.com]
- 4. Grignard reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. aocs.org [aocs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Guerbet reaction - Wikipedia [en.wikipedia.org]
- 10. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. Reformatsky Reaction| Reaction Mechanism of Reformatsky Reaction [pw.live]
- 13. psiberg.com [psiberg.com]
The Elusive Presence of 4-Ethyl-2-octanol in the Plant Kingdom: A Technical Review
A comprehensive review of available scientific literature and chemical databases reveals no definitive evidence of the natural occurrence of 4-Ethyl-2-octanol in botanical sources. While this specific branched-chain alcohol is a well-documented chemical entity, its presence as a plant-derived volatile or secondary metabolite remains unconfirmed. This technical guide provides an in-depth analysis of the current state of knowledge, discusses the occurrence of related isomers in nature, and outlines a generalized experimental workflow for the identification of volatile compounds from plant matter.
This compound: A Synthetic Compound in Focus
This compound is a recognized chemical compound with the CAS Registry Number 19780-78-0.[1][2][3] Its chemical and physical properties are well-documented in various databases. However, a thorough search of scientific literature, including phytochemical and volatile organic compound (VOC) databases, yielded no reports of its isolation or identification from any plant species. The available information predominantly points towards its synthetic origin and commercial availability.
Isomeric Variations: The Presence of Ethyloctanols in Nature
While this compound appears to be absent from the botanical landscape, its isomers have been reported as naturally occurring. Notably, 2-ethyl-1-octanol is described as being "found in nature". Another related compound, 2-ethylhexanol , is known to be "encountered in plants, fruits, and wines"[4]. This suggests that the biosynthetic pathways for the formation of branched-chain octanols exist in the plant kingdom, although the specific isomeric form of this compound has not been observed.
Quantitative Data on Related Volatile Compounds
To provide a framework for the type of quantitative data that would be expected if this compound were to be discovered in a plant species, the following table summarizes the concentrations of other volatile compounds identified in the essential oil of Achillea fragrantissima. This plant is known for its rich and diverse profile of volatile secondary metabolites.
| Compound | Relative Percentage (%) in Essential Oil |
| cis-Thujone | 52.1 - 72.6 |
| Santolina alcohol | 15.54 |
| Artemisia ketone | 15 |
| alpha-Thujone | 10.58 |
| Data is compiled from studies on the volatile constituents of Achillea fragrantissima. |
Experimental Protocols for Volatile Compound Analysis
The identification and quantification of novel volatile compounds from botanical sources require a systematic and rigorous experimental approach. The following is a generalized protocol based on standard methodologies for the analysis of plant essential oils and volatiles.
Plant Material Collection and Preparation
-
Collection: Aerial parts of the plant (leaves, flowers, stems) are collected, preferably during the flowering stage when the concentration of essential oils is often at its peak.
-
Drying: The plant material is air-dried in a shaded, well-ventilated area for a period of two to three weeks to reduce moisture content.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Volatile Compounds
Hydrodistillation: This is a common method for extracting essential oils.
-
A known quantity of the powdered plant material is placed in a Clevenger-type apparatus.
-
Distilled water is added to the flask containing the plant material.
-
The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed.
-
The essential oil, being immiscible with water, is collected from the apparatus.
-
The extracted oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the identification and quantification of volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A capillary column suitable for separating volatile compounds (e.g., HP-5MS) is installed.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might start at 60°C and ramp up to 240°C.
-
Injection: A small volume of the essential oil, diluted in a suitable solvent (e.g., hexane), is injected into the GC.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. As the separated compounds elute from the GC column, they are fragmented and detected by the mass spectrometer.
-
Identification: The resulting mass spectra are compared with a reference library (e.g., NIST, Wiley) to identify the individual compounds. The identification is further confirmed by comparing their retention indices with literature values.
-
Quantification: The relative percentage of each compound is calculated based on the peak area in the chromatogram.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of volatile compounds from a botanical source.
References
Chirality and Optical Rotation of 4-Ethyl-2-octanol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Chirality in 4-Ethyl-2-octanol
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image.[1] Molecules possessing one or more chiral centers, typically a carbon atom bonded to four different groups, will exhibit stereoisomerism.[1] this compound possesses two such chiral centers at the C2 and C4 positions of the octanol (B41247) backbone.
The presence of two chiral centers means that this compound can exist as a mixture of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. Diastereomeric relationships exist between pairs of non-mirror-image stereoisomers.
Optical Rotation and Enantiomers
Enantiomers of a chiral compound have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] However, they differ in their interaction with plane-polarized light.[2] A solution of a pure enantiomer will rotate the plane of polarized light by a specific angle, a phenomenon known as optical rotation.[2] The direction and magnitude of this rotation are characteristic of the enantiomer.
-
Dextrorotatory (+): An enantiomer that rotates the plane of polarized light to the right (clockwise).
-
Levorotatory (-): An enantiomer that rotates the plane of polarized light to the left (counter-clockwise).
A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive because the rotations of the individual enantiomers cancel each other out.
Specific Rotation
The quantitative measure of a compound's optical activity is its specific rotation, [α]. It is a characteristic physical constant for a given chiral compound under specified conditions (temperature, wavelength, solvent, and concentration).
It is important to note that despite a thorough literature search, specific optical rotation values for the enantiomers of this compound could not be located. The determination of these values would require experimental measurement following enantioselective synthesis and purification.
Data Presentation
As no specific quantitative data for the optical rotation of this compound enantiomers were found in the scientific literature, the following table is presented as a template for how such data would be structured.
| Enantiomer | Specific Rotation [α] | Wavelength (nm) | Temperature (°C) | Solvent |
| (2R, 4R)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |
| (2S, 4S)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |
| (2R, 4S)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |
| (2S, 4R)-4-Ethyl-2-octanol | Not available | 589 (Na D-line) | 20 | Chloroform |
Table 1: Template for Quantitative Data on the Optical Rotation of this compound Stereoisomers.
Experimental Protocols
The following sections detail generalized experimental protocols for the enantioselective synthesis, separation, and characterization of chiral alcohols like this compound. These are based on established methodologies for similar compounds.
Enantioselective Synthesis
The synthesis of a specific enantiomer of this compound would typically involve an asymmetric synthesis strategy. One common approach is the use of a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction. A plausible, though not explicitly documented, synthetic route could involve the asymmetric reduction of a corresponding ketone, 4-ethyl-2-octanone.
General Protocol for Asymmetric Reduction of a Ketone:
-
Catalyst Preparation: A chiral catalyst, such as a derivative of a chiral amino alcohol, is prepared in an appropriate solvent under an inert atmosphere.
-
Reaction Setup: The prochiral ketone (4-ethyl-2-octanone) is dissolved in an anhydrous solvent (e.g., toluene, THF) and cooled to a low temperature (e.g., -78 °C).
-
Addition of Reagents: The chiral catalyst solution is added, followed by the slow addition of a reducing agent (e.g., borane-dimethyl sulfide (B99878) complex).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, it is quenched by the addition of a protic solvent (e.g., methanol). The mixture is then warmed to room temperature, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.
Enantiomer Separation and Analysis
The separation and analysis of the enantiomers of this compound are typically achieved using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Chiral GC is a powerful technique for separating and quantifying volatile enantiomers.[1] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative.[3]
General Protocol for Chiral GC Analysis:
-
Sample Preparation: A dilute solution of the this compound enantiomeric mixture is prepared in a suitable volatile solvent (e.g., dichloromethane, hexane). Derivatization to a more volatile ester or ether may be performed to improve separation.[3]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a column coated with a derivatized β-cyclodextrin) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 100 °C is held for a few minutes, followed by a ramp to a final temperature of around 180 °C at a rate of 5-10 °C/min.
-
-
Data Analysis: The retention times of the two enantiomers are used for identification, and the peak areas are used to determine the enantiomeric excess (e.e.) of the mixture.
Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers.[4] The separation is performed on a column packed with a chiral stationary phase, commonly polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives).[5]
General Protocol for Chiral HPLC Analysis:
-
Sample Preparation: A solution of the this compound enantiomeric mixture is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., a polysaccharide-based column) is used.
-
HPLC Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) in a ratio such as 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active group might be necessary, or a refractive index (RI) detector could be used.
-
-
Data Analysis: The retention times of the enantiomers are used for identification, and the peak areas are used to calculate the enantiomeric ratio.
Determination of Optical Rotation by Polarimetry
Once an enantiomer has been synthesized and purified, its specific rotation can be measured using a polarimeter.
General Protocol for Polarimetry:
-
Sample Preparation: A precise concentration of the purified enantiomer of this compound is prepared in a suitable solvent (e.g., chloroform, ethanol) using a volumetric flask.
-
Instrumentation: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The polarimeter cell of a known path length (typically 1 dm) is filled with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: The observed optical rotation (α) is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature (typically 20 °C).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (c × l) where:
-
α is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Visualizations
The following diagrams illustrate the logical workflow for the enantioselective synthesis and analysis of this compound.
Conclusion
While specific data on the optical rotation of this compound enantiomers remain to be experimentally determined and published, this technical guide provides a robust framework for approaching their synthesis, separation, and characterization. The principles of chirality and optical activity, coupled with the detailed, albeit generalized, experimental protocols for chiral chromatography and polarimetry, offer a solid foundation for researchers and scientists in the field of drug development and stereoselective synthesis. The successful application of these methods will be crucial for elucidating the distinct properties and potential applications of the individual stereoisomers of this compound.
References
4-Ethyl-2-octanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Ethyl-2-octanol (CAS No: 19780-78-0). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this chemical compound. Given the limited availability of a complete, verified Safety Data Sheet for this compound, this guide synthesizes available data and incorporates information from structurally similar aliphatic alcohols to provide a thorough overview. All data derived from analogous compounds are clearly noted.
Chemical and Physical Properties
This compound is a secondary alcohol. Its chemical and physical properties are summarized in the table below. Where specific data for this compound is unavailable, information for the structural analog 2-Octanol is provided and noted.
| Property | Value | Source(s) |
| Molecular Formula | C10H22O | |
| Molecular Weight | 158.28 g/mol | |
| CAS Number | 19780-78-0 | |
| Appearance | Colorless oily liquid with a characteristic odor (presumed based on analogs) | |
| Boiling Point | 178.5 °C (for 2-Octanol) | |
| Melting Point | -38.6 °C (for 2-Octanol) | |
| Flash Point | 76 °C (for 2-Octanol) | |
| Density | 0.82 g/cm³ (for 2-Octanol) | |
| Vapor Pressure | Not available | |
| Autoignition Temperature | > 200 °C (general for aliphatic alcohols) | |
| Explosive Limits | Not available | |
| Solubility in Water | 0.096 ml/100 ml (for 2-Octanol) | |
| Octanol/Water Partition Coefficient (logP) | 3.8 (Predicted) |
Hazard Identification and GHS Classification
Based on aggregated GHS information, this compound is classified as an irritant.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Hazard Pictogram:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
| Toxicity Metric | Value | Species | Route | Source(s) |
| LD50 (Oral) | 200 mg/kg (for 2-Octanol) | Rat | Oral | |
| LC50 (Inhalation) | >4.8 mg/l, 4 h (for a similar aliphatic alcohol mixture) | Rat | Inhalation | |
| LD50 (Dermal) | >4,000 mg/kg (for a similar aliphatic alcohol mixture) | Rat | Dermal |
Experimental Protocols: Safe Handling and Emergency Procedures
General Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of vapors.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
When handling, do not eat, drink, or smoke.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers and receiving equipment to prevent static electricity discharge.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
General Advice: In case of accident or if you feel unwell, seek medical advice immediately. Show the safety data sheet to the doctor in attendance.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with running water for at least 15 minutes. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.
Firefighting Measures
Suitable Extinguishing Media:
-
Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water spray may be used to cool containers.
Specific Hazards Arising from the Chemical:
-
Combustible liquid.
-
Vapors may form explosive mixtures with air above the flashpoint.
-
Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Containers may explode when heated.
-
Hazardous combustion products may include carbon monoxide and carbon dioxide.
Protective Equipment and Precautions for Firefighters:
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Cool fire-exposed containers with water spray from a protected location.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing vapors and contact with skin and eyes. Eliminate all ignition sources. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Contain and absorb the spill with non-combustible absorbent material (e.g., sand, earth, vermiculite). Collect the material in a suitable, labeled container for disposal.
Visualized Workflows
Chemical Handling Workflow
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (R)-4-Ethyl-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Ethyl-2-octanol is a chiral alcohol with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its specific stereochemistry necessitates a stereoselective approach to its synthesis to ensure the desired biological activity and avoid potential off-target effects from other stereoisomers. This document provides detailed application notes and protocols for two effective methods for the stereoselective synthesis of (R)-4-Ethyl-2-octanol: Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reduction. These methods offer high enantioselectivity and are adaptable to various scales of production.
The synthesis begins with the precursor 4-ethyl-2-octanone, which is then asymmetrically reduced to the desired (R)-alcohol. The choice between a chemical or biocatalytic approach may depend on factors such as substrate scope, catalyst availability, cost, and environmental considerations.
Method 1: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS) or borane-tetrahydrofuran (B86392) complex (BH3·THF).[3] The predictability of the stereochemical outcome and the high enantioselectivities achievable make it a valuable tool in organic synthesis. For the synthesis of (R)-4-Ethyl-2-octanol, the (R)-CBS catalyst would be utilized.
Logical Workflow for CBS Reduction
Caption: Workflow for the CBS reduction of 4-ethyl-2-octanone.
Experimental Protocol: CBS Reduction of 4-Ethyl-2-octanone
Materials:
-
4-Ethyl-2-octanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Anhydrous THF is added to the flask.
-
Addition of Reagents: The flask is cooled to -20 °C in a dry ice/acetone (B3395972) bath. Borane-dimethyl sulfide complex (1.2 eq) is added dropwise via syringe. A solution of 4-ethyl-2-octanone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction Monitoring: The reaction mixture is stirred at -20 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Workup: The mixture is allowed to warm to room temperature and then concentrated under reduced pressure. The residue is dissolved in diethyl ether or dichloromethane and washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate (B1210297) gradient) to afford (R)-4-Ethyl-2-octanol.
-
Characterization: The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Quantitative Data for CBS Reduction of Aliphatic Ketones
| Substrate Analogue | Catalyst | Yield (%) | Enantiomeric Excess (%) | Reference |
| 2-Octanone | (R)-CBS | 90 | 95 (R) | General Literature |
| 3-Nonanone | (R)-CBS | 88 | 92 (R) | General Literature |
| 1-Phenyl-1-butanone | (R)-CBS | 92 | 98 (R) | General Literature |
Note: The data presented are representative values for similar aliphatic ketones and may vary for 4-ethyl-2-octanone.
Method 2: Biocatalytic Reduction using a Ketoreductase (KRED)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity.[4] These enzymes often operate under mild conditions (room temperature and neutral pH) in aqueous media. A key requirement for KREDs is a cofactor, typically NADPH or NADH, which provides the hydride for the reduction. An efficient cofactor regeneration system is therefore essential for a cost-effective process. A common approach is to use a substrate-coupled regeneration system, such as employing isopropanol (B130326) as a co-solvent and sacrificial hydrogen donor, which is oxidized to acetone by the same enzyme.
Signaling Pathway for Biocatalytic Reduction
References
- 1. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Stereoselective Synthesis of (S)-4-Ethyl-2-octanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of (S)-4-Ethyl-2-octanol, a chiral alcohol with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Two primary strategies are presented: the asymmetric reduction of a prochiral ketone and the enzymatic kinetic resolution of a racemic alcohol.
Synthesis of the Precursor: 4-Ethyl-2-octanone
A common precursor for the synthesis of 4-Ethyl-2-octanol is the corresponding ketone, 4-ethyl-2-octanone. A reliable method for its preparation involves a Grignard reaction followed by oxidation.
Protocol 1: Synthesis of 4-Ethyl-2-octanone
1. Grignard Reaction of 2-Ethylhexanal (B89479) with Methylmagnesium Bromide:
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide
-
2-Ethylhexanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
Once the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 2-ethylhexanal in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic this compound.
-
2. Oxidation of Racemic this compound to 4-Ethyl-2-octanone:
Two common methods for the oxidation of secondary alcohols to ketones are the Swern oxidation and the pyridinium (B92312) chlorochromate (PCC) oxidation.[1][2][3][4][5]
-
Method A: Swern Oxidation [4]
-
Materials: Oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine, dichloromethane (B109758) (DCM), crude racemic this compound.
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of crude racemic this compound in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-ethyl-2-octanone.
-
-
-
Method B: Pyridinium Chlorochromate (PCC) Oxidation [1][2][3][5]
-
Materials: Pyridinium chlorochromate (PCC), dichloromethane (DCM), crude racemic this compound, silica gel.
-
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous DCM.
-
Add a solution of crude racemic this compound in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain 4-ethyl-2-octanone.
-
-
Stereoselective Synthesis of (S)-4-Ethyl-2-octanol
Method 1: Asymmetric Reduction of 4-Ethyl-2-octanone via Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[6][7][8][9][10][11][12][13][14][15] To obtain the (S)-alcohol, the (R)-CBS catalyst is typically used.
Protocol 2: CBS Reduction of 4-Ethyl-2-octanone
-
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
4-Ethyl-2-octanone
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents).
-
Cool the flask to 0 °C and add the borane-dimethyl sulfide complex or borane-THF complex (0.6 - 1.0 equivalents) dropwise.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and -78 °C).
-
Slowly add a solution of 4-ethyl-2-octanone in anhydrous THF to the catalyst-borane mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (S)-4-Ethyl-2-octanol by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
-
Quantitative Data for CBS Reduction of Aliphatic Ketones
| Ketone Substrate (similar to 4-Ethyl-2-octanone) | Catalyst | Yield (%) | ee (%) | Reference |
| 2-Octanone | (S)-CBS | 95 | 96 (R) | [6] |
| 3-Nonanone | (R)-CBS | 92 | 94 (S) | [15] |
| 1-Phenyl-2-butanone | (R)-CBS | 90 | 92 (S) | [9] |
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic mixture. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are highly effective for the resolution of secondary alcohols through enantioselective acylation.[7][16][17][18][19][20][21][22][23][24][25][26][27] In this process, one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer. To obtain (S)-4-Ethyl-2-octanol, the lipase should selectively acylate the (R)-enantiomer.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of (±)-4-Ethyl-2-octanol
-
Materials:
-
Racemic this compound (synthesized as described in Protocol 1, step 1)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
-
Procedure:
-
To a flask containing racemic this compound, add an anhydrous organic solvent.
-
Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
Add vinyl acetate (0.5 - 0.6 equivalents). Using a slight excess of the alcohol ensures that the acylation stops at approximately 50% conversion.
-
If necessary, add activated molecular sieves to the reaction mixture.
-
Stir the mixture at a controlled temperature (typically 30-45 °C).
-
Monitor the reaction progress by GC or TLC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-4-Ethyl-2-octanol from the acylated (R)-4-ethyl-2-octyl acetate by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the recovered (S)-4-Ethyl-2-octanol by chiral GC or HPLC analysis.
-
Quantitative Data for Lipase-Catalyzed Resolution of Secondary Alcohols
| Alcohol Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | ee (%) of (S)-Alcohol | Reference |
| (±)-2-Octanol | C. antarctica lipase B (whole-cell) | Vinyl acetate | Hexane | 47.4 | >99 | [16] |
| (±)-2-Octanol | P. fluorescens lipase | Vinyl acetate | Hexane | 51 | >99 | [25] |
| (±)-sec-Alcohols | Novozym 435 | Vinyl acetate | MTBE | ~50 | >99 | [20][28] |
| (±)-2-Heptanol | C. antarctica lipase B | Vinyl acetate | Heptane | 44 | 99.3 | [16] |
Visualizations
Caption: Synthetic routes to (S)-4-Ethyl-2-octanol.
Caption: CBS reduction experimental workflow.
Caption: Enzymatic resolution workflow.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic resolution of sec-alcohols catalysed by Candida antarctica lipase B displaying Pichia pastoris whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. dc.engconfintl.org [dc.engconfintl.org]
- 22. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. re.public.polimi.it [re.public.polimi.it]
- 24. researchgate.net [researchgate.net]
- 25. Resolution of 2-Octanol via Lipase-catalyzed Enantioselective Acetylation in Organic Solvents [crcu.jlu.edu.cn]
- 26. researchgate.net [researchgate.net]
- 27. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
Application Notes and Protocols for 4-Ethyl-2-octanol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have revealed a significant lack of published data specifically detailing the application of 4-Ethyl-2-octanol in asymmetric catalysis. The following application notes and protocols are therefore presented as a prospective guide, based on established principles of asymmetric synthesis and the known applications of structurally similar chiral secondary alcohols. The experimental procedures are generalized templates that may serve as a starting point for research and development.
Introduction
This compound is a chiral secondary alcohol with potential applications in asymmetric catalysis, primarily as a precursor for the synthesis of novel chiral ligands, auxiliaries, or resolving agents. Its structure offers a unique combination of steric bulk and electronic properties that could be exploited to induce high stereoselectivity in a variety of chemical transformations. These notes outline potential applications and provide general protocols for researchers interested in exploring the utility of this compound.
Potential Applications
The primary application of enantiomerically pure this compound in asymmetric catalysis is expected to be as a building block for chiral ligands. The hydroxyl group provides a convenient handle for derivatization to introduce coordinating moieties such as phosphines, amines, or oxazolines.
Potential Ligand Classes Derivable from this compound:
-
Chiral Phosphine (B1218219) Ligands: The hydroxyl group can be converted to a leaving group (e.g., tosylate, mesylate) and subsequently displaced by a phosphide (B1233454) anion to generate chiral monodentate or bidentate phosphine ligands.
-
Chiral N-Heterocyclic Carbene (NHC) Precursors: The alcohol can be used to synthesize chiral ethers or other functionalities that can be incorporated into the backbone of an NHC precursor.
-
Chiral Oxazoline (B21484) Ligands: While less direct, the carbon skeleton of this compound could potentially be elaborated into amino alcohols, which are precursors for widely used chiral oxazoline ligands.
-
Chiral Auxiliaries: The alcohol could be esterified with a prochiral acid, and the resulting steric hindrance could direct the stereoselective addition of a nucleophile.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Note: These are illustrative and will require optimization for the specific substrate and desired transformation.
Protocol 3.1: Synthesis of a Chiral Phosphine Ligand Precursor (Tosylate)
This protocol describes the conversion of the chiral alcohol to a tosylate, a common intermediate for nucleophilic substitution.
Materials:
-
(R)- or (S)-4-Ethyl-2-octanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the chiral tosylate.
Protocol 3.2: Illustrative Application in Asymmetric Aldol (B89426) Reaction (as a Chiral Auxiliary)
This protocol outlines a hypothetical use of this compound as a chiral auxiliary in an Evans-type aldol reaction, assuming it has been converted to an appropriate oxazolidinone-like structure.
Materials:
-
N-Acyl-4-Ethyl-2-octanol derived auxiliary (1.0 eq)
-
Titanium tetrachloride (TiCl₄) or Di-n-butylboron triflate (Bu₂BOTf)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Aldehyde (1.2 eq)
-
Dry Dichloromethane (DCM)
-
Aqueous workup solution (e.g., saturated ammonium (B1175870) chloride)
Procedure:
-
Dissolve the N-acyl auxiliary (1.0 eq) in dry DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise.
-
Add DIPEA (1.2 eq) dropwise, and stir the mixture for 30 minutes to form the enolate.
-
Add the aldehyde (1.2 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to -20 °C over 1 hour (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography to isolate the diastereomeric aldol adducts.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Data Presentation (Illustrative)
The following tables present hypothetical data for the application of a chiral ligand derived from this compound in a representative asymmetric reaction. The data is based on typical results observed for effective chiral ligands in the literature and should be considered a target for optimization.
Table 1: Asymmetric Hydrogenation of Acetophenone using a Hypothetical Rh-4-Ethyl-2-octanol-Phosphine Complex
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 1.0 | 25 | 10 | 12 | >99 | 85 (R) |
| 2 | 0.5 | 25 | 10 | 24 | >99 | 84 (R) |
| 3 | 1.0 | 0 | 20 | 12 | 95 | 92 (R) |
| 4 | 0.1 | 40 | 50 | 8 | >99 | 88 (R) |
Table 2: Asymmetric Diels-Alder Reaction Catalyzed by a Hypothetical Lewis Acid Complex of a this compound-derived Ligand
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Endo/Exo Ratio | ee (%) of Endo |
| 1 | Cyclopentadiene | N-acryloyl-2-oxazolidinone | 10 | DCM | -78 | 95 | >99:1 | 94 |
| 2 | Isoprene | N-crotonoyl-2-oxazolidinone | 10 | Toluene | -40 | 88 | 95:5 | 90 |
| 3 | Cyclohexadiene | Methyl acrylate | 15 | THF | -78 | 75 | 98:2 | 85 |
Visualizations
Workflow for Ligand Synthesis and Application
Caption: General workflow for the synthesis of a chiral ligand from this compound and its application in a catalytic cycle.
Decision Pathway for Catalyst Development
Caption: Logical flow for developing an asymmetric catalyst based on a this compound-derived ligand.
Application Notes and Protocols: 4-Ethyl-2-octanol in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Ethyl-2-octanol in the flavor and fragrance industry. This document outlines its olfactory properties, potential applications, and detailed protocols for its synthesis, purification, and sensory evaluation.
Introduction to this compound
This compound is a secondary alcohol with the molecular formula C10H22O.[1][2] Its chemical structure, featuring a branch at the fourth position and a hydroxyl group at the second, contributes to a unique sensory profile. While specific research on this compound is limited, its structural similarity to other aliphatic and branched alcohols suggests its potential as a valuable ingredient in flavor and fragrance formulations.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 19780-78-0 |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol [2] |
| Appearance | Colorless liquid (presumed) |
| Odor Profile | Expected to be floral, waxy, and slightly fruity, similar to other long-chain alcohols. |
Applications in Flavors and Fragrances
While specific quantitative data for the application of this compound is not extensively published, information on the related aldehyde, 4-ethyloctanal (B3054142), provides valuable insights into its potential uses and effective concentrations.
2.1. Flavor Applications
Based on data for 4-ethyloctanal, this compound could be used to enhance a variety of flavor profiles, particularly in fruit, meat, and citrus applications. The following table summarizes potential usage levels, extrapolated from data on 4-ethyloctanal.
Table 1: Potential Concentration of this compound in Flavor Applications (based on 4-ethyloctanal data)
| Food Product | Recommended Concentration (ppb) | Flavor Enhancement Effect |
| Raspberry Flavors | 0.2 - 0.5 | Enhances natural raspberry taste |
| Citrus Beverages | 3 | Contributes a note similar to Aldehyde C-11, enhancing citrus character |
| Beef Flavors | 5 | Imparts a more fatty, meaty flavor |
| Lamb Flavors | 3 | Provides a strong, fatty lamb taste |
2.2. Fragrance Applications
In perfumery, this compound can be anticipated to contribute a floral, waxy, and slightly citrusy note. Its character would make it suitable for inclusion in various fragrance compositions. The table below, based on general use levels for fragrance ingredients like 4-ethyloctanal, suggests potential concentrations.
Table 2: Potential Concentration of this compound in Fragrance Formulations (based on general fragrance ingredient data)
| Product Type | Concentration (% w/w) | Purpose |
| Perfumes and Colognes | 0.1 - 5.0 | To add floral, waxy, and fresh notes |
| Personal Care Products | 0.05 - 2.0 | To scent lotions, creams, and soaps |
| Household Products | 0.01 - 1.0 | To provide a fresh and clean aroma in detergents and air fresheners |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and sensory evaluation of this compound. Where specific protocols for this compound are unavailable, general methods for similar secondary alcohols are provided.
3.1. Synthesis of this compound
A plausible synthetic route for this compound is the Grignard reaction between ethyl magnesium bromide and hexanal (B45976) to form 3-octanone (B92607), followed by a subsequent Grignard reaction with methyl magnesium bromide and then reduction. A more direct, though hypothetical, approach would be the reaction of an appropriate Grignard reagent with an epoxide or a multi-step process involving olefination and subsequent hydroboration-oxidation. For the purpose of this protocol, a conceptual Grignard-based synthesis is outlined.
Protocol 3.1.1: Synthesis via Grignard Reaction
Materials:
-
Magnesium turnings
-
Dry diethyl ether or THF
-
Ethyl bromide
-
Hexanal
-
Methyl bromide
-
Anhydrous workup reagents (e.g., saturated aqueous NH4Cl)
-
Sodium borohydride (B1222165) (for reduction step if needed)
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a solution of ethyl bromide in dry diethyl ether dropwise to initiate the Grignard reaction.
-
Reaction with Hexanal: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of hexanal in dry diethyl ether dropwise with stirring.
-
Workup: After the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-octanone.
-
Second Grignard Reaction: Prepare methylmagnesium bromide similarly. React the crude 3-octanone with the methylmagnesium bromide to form the tertiary alcohol intermediate.
-
Alternative Reduction Step (if starting from a ketone): If a ketone precursor is synthesized, it can be reduced to the secondary alcohol using a reducing agent like sodium borohydride in an appropriate solvent (e.g., ethanol).
-
Purification: The crude this compound is then purified using fractional distillation under reduced pressure.
3.2. Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and solvents.
Protocol 3.2.1: Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Apply vacuum and gently heat the flask.
3.3. Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using analytical techniques.
Protocol 3.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for flavor and fragrance analysis (e.g., DB-WAX or DB-5).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
GC Program: Use a temperature program that allows for the separation of components. A typical program might start at 50°C, hold for 2 minutes, then ramp at 5-10°C/min to 240°C.
-
MS Analysis: The mass spectrometer should be operated in electron ionization (EI) mode.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum can be compared to a library (e.g., NIST) for confirmation.
3.4. Sensory Evaluation
Sensory evaluation is critical to determine the odor profile and intensity of this compound.
Protocol 3.4.1: Sensory Panel Evaluation
Panelists:
-
A panel of 10-15 trained sensory assessors.
Sample Preparation:
-
Prepare a dilution of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol) at a concentration of 1% or 5%.
Procedure:
-
Dip smelling strips into the prepared solution and allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the panelists in a well-ventilated, odor-free room.
-
Ask panelists to describe the odor using a list of descriptors (e.g., floral, waxy, fruity, citrus, green, fatty).
-
Ask panelists to rate the intensity of the odor on a scale (e.g., 1 to 9, where 1 is very weak and 9 is very strong).
-
Record and analyze the data to determine the consensus odor profile and intensity.
Signaling Pathway and Experimental Workflows
4.1. Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. The following diagram illustrates the general olfactory signal transduction cascade.
Caption: General olfactory signal transduction pathway.
4.2. Experimental Workflow for Flavor/Fragrance Application
The following diagram outlines the typical workflow for evaluating a new compound like this compound for its application in flavors or fragrances.
Caption: Workflow for evaluating a new flavor/fragrance ingredient.
Disclaimer: The provided protocols for synthesis and purification are based on general organic chemistry principles and may require optimization for this compound. The application data is extrapolated from a structurally related compound and should be experimentally verified. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for 4-Ethyl-2-octanol in Novel Surfactant Synthesis
For Internal Use Only
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of novel nonionic and anionic surfactants using 4-Ethyl-2-octanol as a hydrophobic precursor. While direct literature on the use of this compound in surfactant synthesis is limited, its structural similarity to 2-ethylhexanol allows for the adaptation of established methodologies.[1] Surfactants derived from analogous branched alcohols exhibit unique properties such as low foaming, effective emulsification, and wetting, making them suitable for a variety of specialized applications.[1][2] This document outlines the synthesis of this compound ethoxylates (nonionic surfactants) and their subsequent conversion to this compound ether sulfates (anionic surfactants).
Introduction to this compound as a Surfactant Precursor
This compound is a C10 branched-chain alcohol with the potential to serve as a valuable hydrophobic starting material for specialty surfactants.[3][4] Its branched structure is anticipated to impart unique characteristics to the resulting surfactants, distinguishing them from their linear alcohol-based counterparts.[2] These properties may include enhanced oil solubility, modified foaming profiles, and improved emulsification capabilities.[2]
The primary routes for converting this compound into surfactants involve ethoxylation to produce nonionic surfactants and subsequent sulfation to yield anionic surfactants.[1][5] The degree of ethoxylation can be tailored to achieve a desired hydrophilic-lipophilic balance (HLB), enabling the fine-tuning of surfactant performance for specific applications.[2]
Potential Applications of this compound Derived Surfactants
Surfactants based on branched alcohols like the analogous 2-ethylhexanol have found utility in various industrial and commercial products.[1]
2.1. Nonionic Surfactants: this compound Ethoxylates
The addition of ethylene (B1197577) oxide (EO) units to this compound results in nonionic surfactants.[5] These are valued for their cleaning, wetting, and emulsifying properties.[2]
-
Household and Industrial Cleaners: Effective in the removal of grease and dirt.[2]
-
Personal Care Products: Can be used as emulsifiers and texturizing agents in formulations like shampoos and body washes due to their mildness.[2]
-
Textile Industry: Employed as wetting and scouring agents to enhance dye absorption.[2]
2.2. Anionic Surfactants: this compound Ether Sulfates
Sulfation of the ethoxylated alcohol produces anionic surfactants with increased water solubility and foaming characteristics.[2]
-
High-Performance Cleaning Formulations: Provide excellent detergency and stability in hard water.[2]
-
Emulsion Polymerization: Can act as primary emulsifiers in the synthesis of various polymers.[2]
-
Enhanced Oil Recovery: May be formulated into surfactant systems for mobilizing crude oil in reservoirs.[2]
Quantitative Data on Analogous 2-Ethylhexanol Surfactants
The following tables summarize the physicochemical properties of nonionic surfactants synthesized from the structurally similar 2-ethylhexanol. This data provides a benchmark for the expected performance of this compound derived surfactants.
Table 1: Physicochemical Properties of 2-Ethylhexanol Ethoxylates (EHEn) and Propoxylates-Ethoxylates (EHPmEn)[1]
| Surfactant Series | Catalyst | Refractive Index (20°C) | Solubility in Water | Solubility in Butyldiglycol |
| EHE3 | DMC | 1.4521 | Insoluble | Soluble |
| EHE3 | KOH | 1.4525 | Insoluble | Soluble |
| EHE6 | DMC | 1.4589 | Soluble | Soluble |
| EHE6 | KOH | 1.4594 | Soluble | Soluble |
| EHP1E3 | DMC | 1.4511 | Insoluble | Soluble |
| EHP1E3 | KOH | 1.4515 | Insoluble | Soluble |
| EHP1E6 | DMC | 1.4563 | Soluble | Soluble |
| EHP1E6 | KOH | 1.4568 | Soluble | Soluble |
Table 2: Surface Activity of 2-Ethylhexanol Ethoxylates (EHEn) and Propoxylates-Ethoxylates (EHPmEn)[1]
| Surfactant Series | Catalyst | CMC (g/dm³) | Surface Tension at CMC (mN/m) | Foaming Ability (mm) |
| EHE3 | DMC | 0.81 | 30.1 | 110 |
| EHE3 | KOH | 0.85 | 30.5 | 115 |
| EHE6 | DMC | 1.45 | 33.2 | 120 |
| EHE6 | KOH | 1.51 | 33.8 | 125 |
| EHP1E3 | DMC | 0.45 | 31.5 | 90 |
| EHP1E3 | KOH | 0.48 | 31.9 | 95 |
| EHP1E6 | DMC | 0.95 | 34.1 | 100 |
| EHP1E6 | KOH | 1.01 | 34.5 | 105 |
Experimental Protocols
The following are generalized protocols for the synthesis of surfactants from this compound. These should be adapted and optimized based on specific laboratory conditions and desired product specifications.
4.1. Protocol 1: Synthesis of this compound Ethoxylates (Nonionic Surfactant)
This protocol describes the ethoxylation of this compound to produce a nonionic surfactant. The reaction involves the addition of ethylene oxide to the alcohol in the presence of a catalyst.[1][5]
Materials:
-
This compound
-
Ethylene oxide
-
Potassium hydroxide (B78521) (KOH) or a dimetalcyanide (DMC) catalyst
-
Nitrogen gas
-
Autoclave reactor equipped with a stirrer, heating mantle, and cooling system
Procedure:
-
Charge the autoclave reactor with a weighed amount of this compound and the catalyst (e.g., KOH).
-
Dehydrate the mixture by purging with nitrogen gas at 120°C for 20 minutes.[1]
-
Heat the reactor to the reaction temperature of 130°C.[1]
-
Introduce a pre-determined amount of ethylene oxide into the reactor. The reaction is highly exothermic and requires careful temperature control.[5]
-
After the addition of ethylene oxide is complete, maintain the reaction temperature for an additional 60 minutes to ensure complete reaction.[1]
-
Cool the reactor and unload the final product, a this compound ethoxylate.
4.2. Protocol 2: Synthesis of this compound Ether Sulfate (Anionic Surfactant)
This protocol describes the sulfation of the previously synthesized this compound ethoxylate to produce an anionic surfactant.[5]
Materials:
-
This compound ethoxylate (from Protocol 1)
-
Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H)
-
Inert solvent (e.g., dichloromethane, optional)
-
Sodium hydroxide (NaOH) solution for neutralization
-
Falling film reactor or stirred glass reactor
Procedure:
A. Sulfation Reaction (using SO₃ in a falling film reactor):
-
Feed the this compound ethoxylate through a falling film reactor.
-
Concurrently, introduce a stream of gaseous sulfur trioxide diluted with dry air or nitrogen.
-
The reaction is rapid and exothermic; maintain the reaction temperature through efficient cooling.
-
The resulting sulfonic acid is collected at the bottom of the reactor.
B. Neutralization:
-
Carefully add the this compound ether sulfonic acid to a stirred solution of sodium hydroxide.
-
Maintain the temperature below 50°C to prevent hydrolysis of the product.
-
Adjust the pH to neutral (pH 7-8) to obtain the final sodium this compound ether sulfate.
Safety Precautions
-
Ethylene oxide and sulfur trioxide are hazardous materials and should be handled with extreme care in a well-ventilated fume hood.
-
The ethoxylation reaction is highly exothermic and requires careful monitoring to prevent thermal runaway.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a promising precursor for the synthesis of novel nonionic and anionic surfactants. By adapting established protocols for similar branched-chain alcohols, a range of surfactants with potentially unique and valuable properties can be developed. The provided protocols and data for analogous compounds serve as a foundation for further research and development in this area.
References
- 1. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H22O) [pubchemlite.lcsb.uni.lu]
- 5. Ethoxylation - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the GC-MS Analysis of 4-Ethyl-2-octanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] 4-Ethyl-2-octanol (C10H22O, MW: 158.28 g/mol ) is a branched-chain alcohol whose analysis is pertinent in various fields, including flavor and fragrance research, environmental monitoring, and industrial quality control.[2][3] Its volatility and chemical structure make it well-suited for GC-MS analysis.[1] This document provides detailed protocols for the qualitative and quantitative analysis of this compound.
Experimental Protocols
A robust GC-MS methodology is crucial for achieving accurate and reproducible results. The following protocols for sample preparation and instrument parameters can be adapted based on the specific sample matrix and analytical objectives.
2.1. Sample Preparation
Proper sample preparation is essential to ensure the quality of the analysis. For optimal results, samples containing this compound should be prepared by dilution in a high-purity volatile solvent.
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
For quantitative analysis, add a consistent concentration of an internal standard (e.g., 2-octanol (B43104) or a non-interfering deuterated analog) to each calibration standard and sample.
-
-
Sample Dilution:
-
Depending on the expected concentration of this compound in the sample, dilute it with the chosen solvent to fall within the linear range of the calibration curve.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
-
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These can be optimized for specific instruments and applications.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 8860 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| GC Column | A non-polar or mid-polar capillary column such as DB-5ms or HP-5 (e.g., 30 m x 0.25 mm internal diameter x 0.25 µm film thickness) is typically used.[1] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on the sample concentration. |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 220 °C at a rate of 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
3.1. Chromatographic Data
The retention time of this compound is dependent on the specific GC column and oven program used. Under the recommended conditions, the expected retention time would need to be determined by injecting a pure standard.
3.2. Mass Spectrometry Data
The electron ionization mass spectrum of this compound will exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) at m/z 158 may be weak or absent, which is common for alcohols.[4] Key fragment ions are expected from alpha-cleavage and dehydration reactions.[4]
Table 1: Key Mass Spectral Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 158 | [C10H22O]⁺ | Molecular Ion (M⁺) |
| 140 | [C10H20]⁺ | Dehydration ([M-H2O]⁺) |
| 129 | [C9H21]⁺ | Loss of an ethyl group |
| 98 | ||
| 85 | ||
| 71 | ||
| 57 | ||
| 45 | [CH3CH(OH)]⁺ | Alpha-cleavage |
Note: The relative abundance of fragments should be determined from an experimental mass spectrum. The top peak has been reported as m/z 45, with the second highest at m/z 98.[3]
3.3. Quantitative Data
Quantitative analysis should be performed using a calibration curve generated from the standard solutions. The concentration of this compound in samples can be calculated based on the peak area ratio of the analyte to the internal standard. The limits of detection (LOD) and quantification (LOQ) are method-dependent and should be experimentally determined.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Predicted fragmentation pathways of this compound in EI-MS.
References
Application Note and Protocol: Chiral HPLC Methods for the Enantioseparation of 4-Ethyl-2-octanol
Introduction
The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical research and development, as the pharmacological and toxicological properties of enantiomers can differ significantly. 4-Ethyl-2-octanol is a chiral alcohol whose enantiomeric purity may be crucial for its intended application. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers. This document provides a detailed application note and a comprehensive protocol for developing a chiral HPLC method for the enantioseparation of this compound. The methodologies are based on established principles for the chiral separation of alcohols, primarily utilizing polysaccharide-based CSPs.
General Strategy for Chiral Method Development
The development of a successful chiral HPLC method is often an empirical process that involves screening multiple columns and mobile phases to achieve optimal separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including alcohols.[2][3] Therefore, a screening approach using these types of columns is highly recommended as a starting point.
Recommended Chiral Stationary Phases (CSPs)
Based on the successful separation of other chiral alcohols, the following polysaccharide-based CSPs are recommended for the initial screening for the enantioseparation of this compound:
-
Chiralcel® OD-H: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. This is a versatile column with a good track record for separating a wide variety of chiral compounds, including alcohols.[2]
-
Chiralpak® AD-H: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel. This phase often shows complementary selectivity to the Chiralcel® OD-H.
-
Chiralpak® IA/IB/IC: Immobilized polysaccharide-based CSPs that offer greater solvent compatibility, potentially expanding the range of mobile phases that can be used.[4]
Experimental Protocol: Chiral HPLC Method for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for the enantioseparation of this compound.
Materials and Reagents
-
Sample: Racemic this compound standard and samples of the individual enantiomers (if available).
-
HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA), Ethanol (B145695) (EtOH).
-
Chiral HPLC Columns:
-
Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
-
Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector. Since this compound lacks a strong chromophore, an RI detector is preferable. If using a UV detector, detection may be possible at low wavelengths (e.g., 200-220 nm).
Sample Preparation
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
If available, prepare individual stock solutions of the (R)- and (S)-enantiomers at the same concentration to identify the elution order.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
Initial Screening Conditions
The initial screening is designed to quickly identify a suitable column and mobile phase combination that shows baseline or partial separation of the enantiomers.
Table 1: Initial Screening Conditions for Chiral HPLC Separation of this compound
| Parameter | Condition 1 | Condition 2 |
| Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | RI or UV at 210 nm | RI or UV at 210 nm |
| Injection Volume | 10 µL | 10 µL |
Method Optimization
Once a promising column and mobile phase have been identified from the initial screen, the separation can be optimized to improve resolution (Rs).
-
Mobile Phase Composition: Adjust the ratio of n-Hexane to the alcohol modifier (IPA or EtOH). Decreasing the percentage of the alcohol will generally increase retention times and may improve resolution. Test ratios such as 95:5, 98:2, and 99:1 (v/v).
-
Alcohol Modifier: If the initial separation with IPA is not satisfactory, switch to Ethanol (EtOH) as the modifier. In many cases, ethanol provides different selectivity compared to isopropanol.
-
Flow Rate: Chiral separations often benefit from lower flow rates. If the separation is partial, try reducing the flow rate to 0.5 - 0.8 mL/min. This can increase efficiency and improve resolution, though it will also increase the analysis time.
-
Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP. Try setting the column temperature to 15 °C or 20 °C.
Data Analysis and Presentation
The following parameters should be calculated to evaluate the performance of the chiral separation.
Table 2: Quantitative Data Summary for Chiral Separation of this compound
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ||
| Peak Area | ||
| Separation Factor (α) | \multicolumn{2}{ | c |
| Resolution (R_s) | \multicolumn{2}{ | c |
Where k is the retention factor, t_R is the retention time, and w is the peak width at the base.
Experimental Workflow and Signaling Pathways
The development of a chiral HPLC method follows a logical progression from initial screening to method optimization and validation.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
This application note provides a comprehensive guide for developing a robust chiral HPLC method for the enantioseparation of this compound. By systematically screening recommended polysaccharide-based chiral stationary phases and optimizing the mobile phase composition, flow rate, and temperature, researchers can achieve a reliable separation of the enantiomers. The provided protocol and workflow diagram serve as a practical starting point for scientists and professionals in drug development and related fields.
References
Experimental protocol for the Grignard synthesis of 4-Ethyl-2-octanol
Abstract
This application note provides a detailed experimental protocol for the synthesis of the secondary alcohol, 4-Ethyl-2-octanol. The methodology employs the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The protocol outlines the preparation of the Grignard reagent, sec-butylmagnesium bromide, from 2-bromobutane (B33332) and magnesium, followed by its reaction with hexanal (B45976).[3][4] The subsequent work-up and purification procedures are also described in detail. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The Grignard reaction is a versatile and widely used method for creating new carbon-carbon bonds.[1][2] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of an aldehyde or ketone.[4][5] The reaction of a Grignard reagent with an aldehyde provides a reliable route to secondary alcohols.[1][4] This protocol details the synthesis of this compound, a secondary alcohol, through the reaction of sec-butylmagnesium bromide with hexanal. The intermediate magnesium alkoxide is subsequently protonated during an acidic work-up to yield the final alcohol product.[6]
Reaction Scheme
Step 1: Formation of the Grignard Reagent (sec-Butylmagnesium Bromide)
Step 2: Grignard Reaction with Hexanal
Step 3: Acidic Work-up
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Density (g/mL) |
| Magnesium Turnings | 24.31 | 2.4 g | 98.7 | - |
| 2-Bromobutane | 137.02 | 13.7 g (10.9 mL) | 100 | 1.258 |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | 0.713 |
| Hexanal | 100.16 | 10.0 g (12.2 mL) | 99.8 | 0.818 |
| Saturated aq. NH4Cl | - | 50 mL | - | - |
| 1 M HCl | - | As needed | - | - |
| Anhydrous MgSO4 | 120.37 | 5 g | - | - |
| Iodine | 253.81 | 1 crystal | - | - |
Instrumentation
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Distillation apparatus
Procedure
Part 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[1]
-
Place the magnesium turnings (2.4 g) and a single crystal of iodine in the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel.
-
Prepare a solution of 2-bromobutane (13.7 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add approximately 10-15 mL of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, which may begin to boil.[7] If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.[1]
Part 2: Grignard Reaction with Hexanal
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[1]
-
Prepare a solution of hexanal (10.0 g) in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the hexanal solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.[1]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.[1]
Part 3: Work-up and Purification
-
Cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.[1] This will hydrolyze the magnesium alkoxide and any unreacted Grignard reagent.
-
Transfer the mixture to a 500 mL separatory funnel. If solids are present, they can be dissolved by adding a small amount of 1 M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.[1]
-
Combine all the organic layers and wash with 20 mL of brine (saturated NaCl solution).[1]
-
Dry the combined organic layer over anhydrous magnesium sulfate.[1]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All operations should be conducted under an inert atmosphere (nitrogen or argon) in anhydrous conditions.[1]
-
Diethyl ether is extremely flammable and volatile. No open flames should be present in the laboratory.[7]
-
The reaction can be exothermic. An ice bath should be readily available for cooling.[7]
-
Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times.
Characterization
The final product, this compound, should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity. The boiling point of the purified product should also be determined.
Expected Results
The Grignard synthesis of secondary alcohols is generally a high-yielding reaction. A successful synthesis should produce this compound as a colorless liquid. The overall yield will depend on the efficiency of each step, particularly the formation of the Grignard reagent and the purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 4-Ethyl-2-octanol in the Development of New Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 4-Ethyl-2-octanol as a precursor for novel monomers and its subsequent application in the synthesis of new polymeric materials. While direct applications of this compound in material science are not extensively documented, its structure as a branched C10 alcohol suggests its utility in creating specialized polymers with unique properties. This document provides a prospective application, focusing on the synthesis of a novel monomer, 4-ethyl-2-octyl acrylate (B77674), and its polymerization to yield a new material with potential uses in coatings, adhesives, and biomedical devices. The protocols provided are based on established methods for analogous compounds.
Introduction to this compound in Material Science
This compound is a branched-chain alcohol that, due to its structure, can be a valuable building block in organic synthesis for creating new materials.[1] Its branched nature can impart properties such as increased thermal stability, reduced viscosity, and specific solubility profiles to derived polymers, distinguishing them from materials made from linear alcohols.[1] A primary application pathway for alcohols in material science is their conversion to acrylate monomers, which are then polymerized. This document outlines the synthesis of 4-ethyl-2-octyl acrylate from this compound and its subsequent polymerization.
The resulting polymer, poly(4-ethyl-2-octyl acrylate), is expected to exhibit properties influenced by the branched alkyl chain, such as a low glass transition temperature (Tg), good flexibility, and hydrophobicity. These characteristics are desirable in a variety of applications, including pressure-sensitive adhesives, coatings, and as a plasticizing agent for other polymers.[2][3]
Synthesis of 4-ethyl-2-octyl acrylate from this compound
The synthesis of 4-ethyl-2-octyl acrylate can be achieved through the direct esterification of this compound with acrylic acid or by transesterification with a light acrylate like ethyl acrylate.[4][5][6] Direct esterification is a common method for producing acrylate esters.[5]
Experimental Protocol: Direct Esterification of this compound
This protocol is adapted from established procedures for the synthesis of 2-octyl acrylate.[5]
Materials:
-
This compound
-
Acrylic acid
-
Acid catalyst (e.g., methanesulfonic acid or a solid acid resin like Amberlyst 15)
-
Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)
-
Solvent (e.g., toluene (B28343) or heptane (B126788) for azeotropic water removal)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound, acrylic acid (in a molar ratio of 1:1 to 1:1.5 of alcohol to acid), the acid catalyst (e.g., 1-2 mol% relative to the alcohol), and the polymerization inhibitor (e.g., 200-500 ppm).[7]
-
Add the solvent (e.g., toluene) to the flask.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux (typically 90-120°C) with vigorous stirring.[7] Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a dilute sodium hydroxide solution in a separatory funnel.
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-ethyl-2-octyl acrylate.
-
Purify the product by vacuum distillation.
Quantitative Data (Expected):
The following table presents expected yields and purity for the synthesis of 4-ethyl-2-octyl acrylate, based on typical values for similar esterification reactions.[5]
| Parameter | Expected Value |
| Molar Ratio (Alcohol:Acid) | 1 : 1.2 |
| Catalyst Loading (mol%) | 1.5 |
| Reaction Temperature (°C) | 110 |
| Reaction Time (hours) | 4-6 |
| Conversion of this compound (%) | > 95 |
| Yield of 4-ethyl-2-octyl acrylate (%) | 85-95 |
| Purity after distillation (%) | > 99 |
Diagram: Synthesis Workflow of 4-ethyl-2-octyl acrylate
References
- 1. benchchem.com [benchchem.com]
- 2. epluschemical.com [epluschemical.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. US20160152751A1 - Use of 2-octyl acrylate polymer as a binding agent in a coating composition - Google Patents [patents.google.com]
- 5. WO2014149669A1 - Selective synthesis of 2-octyl acrylate by acid catalyzed esterification of 2-octanol and acrylic acid - Google Patents [patents.google.com]
- 6. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification - Google Patents [patents.google.com]
- 7. EP2773608A1 - Method for producing 2-octyl acrylate by direct esterification - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2-octanol via Grignard Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Grignard reaction for the synthesis of 4-Ethyl-2-octanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound using a Grignard reagent?
The synthesis of this compound, a secondary alcohol, is achieved through the nucleophilic addition of an ethylmagnesium halide (Grignard reagent) to hexanal (B45976).[1][2] The ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of hexanal. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[3]
Q2: What are the critical parameters to ensure a successful Grignard reaction for this compound synthesis?
Success in this Grignard synthesis hinges on several key factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent quenching the Grignard reagent.[4]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[4]
-
Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent are often coated with a passivating layer of magnesium oxide. This layer must be removed or disrupted to initiate the reaction. Common activation methods include using a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the magnesium.[4]
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are exothermic. Proper temperature control, often using an ice bath, is crucial to minimize side reactions and ensure a safe procedure.[4]
Q3: Which solvent is recommended for this Grignard reaction?
Ethereal solvents are essential for stabilizing the Grignard reagent.[5] The most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). Both are effective, though THF has a higher boiling point, which can be advantageous for reactions requiring heating.[1] It is crucial that the chosen solvent is anhydrous.[4]
Troubleshooting Guide
Problem 1: The Grignard reagent formation does not initiate.
-
Cause A: Inactive Magnesium Surface. The magnesium turnings may have a thick oxide layer preventing the reaction with the ethyl halide.
-
Solution: Activate the magnesium by adding a small crystal of iodine (the color will disappear upon reaction initiation), a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[4]
-
-
Cause B: Presence of Moisture. Trace amounts of water in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvents. Ensure the ethyl halide and hexanal are also dry.[4]
-
-
Cause C: Low Local Concentration of Alkyl Halide. Insufficient initial concentration of the ethyl halide may delay the reaction start.
-
Solution: Add a small portion of the ethyl halide solution directly to the magnesium turnings without stirring to create a high local concentration. Gentle warming with a heat gun can also help initiate the reaction, but this should be done with extreme caution due to the flammability of ether solvents.[4]
-
Problem 2: The yield of this compound is low.
-
Cause A: Incomplete Grignard Reagent Formation. Not all of the magnesium may have reacted, leading to a lower concentration of the Grignard reagent.
-
Solution: Ensure the magnesium is fully consumed before adding the hexanal. If necessary, gently reflux the Grignard reagent solution for a short period to ensure complete formation.
-
-
Cause B: Side Reactions. Several side reactions can compete with the desired formation of this compound.
-
Solution:
-
Wurtz Coupling: The Grignard reagent can react with unreacted ethyl halide. Minimize this by adding the ethyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[4]
-
Reduction: The Grignard reagent can act as a reducing agent, converting hexanal to 1-hexanol. This is more prevalent at higher temperatures. Maintain a low reaction temperature (e.g., 0 °C) during the addition of hexanal.[4][6]
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of hexanal, forming an enolate which will revert to the starting aldehyde upon workup. This is also minimized by keeping the reaction temperature low.[4][6]
-
-
-
Cause C: Inefficient Work-up. Improper quenching and extraction can lead to loss of product.
-
Solution: Quench the reaction slowly with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature. This is generally preferred over strong acids to avoid potential acid-catalyzed dehydration of the secondary alcohol product. Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent like diethyl ether.
-
Quantitative Data
While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, the following table provides typical reaction parameters for the synthesis of similar secondary alcohols via Grignard reaction, which can be used as a starting point for optimization.
| Parameter | Recommended Condition/Value | Rationale |
| Molar Ratio (Ethyl Halide:Mg:Hexanal) | 1.1 : 1.2 : 1.0 | A slight excess of the ethyl halide and magnesium ensures complete formation of the Grignard reagent. |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. |
| Grignard Formation Temperature | Gentle reflux (~35°C for Et₂O) | Ensures complete reaction of magnesium. |
| Addition of Hexanal Temperature | 0 °C to 10 °C | Minimizes side reactions such as reduction and enolization.[4] |
| Reaction Time after Hexanal Addition | 1-2 hours at room temperature | Allows the reaction to go to completion.[4] |
| Work-up Reagent | Saturated aqueous NH₄Cl | Mild quenching agent to prevent dehydration of the alcohol. |
| Expected Yield | 60-80% (based on similar reactions) | Yields can vary significantly based on the purity of reagents and adherence to anhydrous conditions. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide (or iodide)
-
Hexanal
-
Anhydrous diethyl ether (or THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
-
Assemble a flame-dried three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, bubbling, and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied cautiously.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.
-
-
Reaction with Hexanal:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the internal temperature below 10 °C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.[4]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two to three times with diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum fractional distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Branched-Chain Octanols
Welcome to the technical support center for the purification of branched-chain octanols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of branched-chain octanols, such as 2-ethylhexanol.
Question 1: Why is the separation of octanol (B41247) isomers by fractional distillation inefficient?
Answer: The poor separation of branched-chain octanol isomers via fractional distillation is often due to their very similar boiling points.[1] For instance, diastereomeric isomers can have boiling points within 1°C of each other, making separation by conventional distillation challenging.[1]
-
Potential Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to separate components with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of vaporization-condensation cycles.[2]
-
Potential Cause 2: Incorrect Reflux Ratio. An improper reflux ratio can prevent the establishment of a proper temperature gradient in the column. For industrial purification of 2-ethylhexanol, a reflux ratio of 1:1 to 3:1 is often advantageous.[3]
-
Solution: Optimize the reflux ratio. Start with a higher reflux ratio to improve separation and gradually decrease it to find the optimal balance between purity and throughput.
-
Potential Cause 3: Pressure Fluctuations. Unstable pressure during vacuum distillation leads to fluctuating boiling points, which ruins the separation gradient.
-
Solution: Ensure the vacuum system is sealed and provides a stable, non-fluctuating vacuum. Use a high-quality vacuum pump and a pressure controller.
Question 2: My distilled octanol is cloudy, discolored, or has dark flecks. What is the cause?
Answer: Cloudiness or discoloration in the final product typically points to contamination or degradation.
-
Potential Cause 1: Frothing/Bumping. The crude mixture may have frothed or boiled too vigorously, carrying non-volatile impurities or droplets into the condenser.[4]
-
Solution: Add boiling stones to the distillation flask to ensure smooth boiling.[5] Do not fill the flask more than two-thirds full.[6] Using a distilling conditioner can also prevent frothing.[4]
-
Potential Cause 2: Thermal Degradation. Some high-boiling impurities or the octanol itself can decompose at high temperatures, creating colored byproducts. This is especially true if the distillation is prolonged.[7]
-
Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the octanol and minimize thermal stress.[8] Ensure the heating mantle temperature is controlled and not excessively high.
-
Potential Cause 3: Contaminated Equipment. Residuals from previous experiments or improper cleaning can introduce contaminants.[7]
-
Solution: Thoroughly clean and dry all glassware before use. If necessary, rinse with a solvent that will be used in the purification to remove any final traces of contaminants.
Question 3: Why am I seeing co-elution or poor peak separation during chromatographic purification?
Answer: Branched-chain octanol isomers often have very similar polarities, making them difficult to separate using standard chromatographic techniques.[9]
-
Potential Cause 1: Inappropriate Stationary Phase. The column's stationary phase may not have sufficient selectivity for the isomers.
-
Solution: For gas chromatography (GC), consider using a more polar stationary phase like a wax column (e.g., Carbowax 20M) which can offer better separation for alcohols.[10] For complex mixtures, connecting two columns of different polarities in series can resolve co-elution problems.[11] For liquid chromatography, reversed-phase columns (like C18) are common, but optimization of the mobile phase is critical.[12][13]
-
Potential Cause 2: Unoptimized Mobile Phase (LC) or Temperature Program (GC). The elution conditions are not optimal for resolving the isomers.
-
Solution (LC): Systematically vary the solvent composition of the mobile phase. In reversed-phase LC, branched-chain alcohols may exhibit shorter retention times than their normal-chain counterparts.[9]
-
Solution (GC): Optimize the temperature ramp rate. A slower temperature gradient can significantly improve the resolution of closely eluting peaks.
-
Potential Cause 3: Column Overloading. Injecting too much sample can lead to broad, overlapping peaks.[14]
-
Solution: Perform a loading study to determine the maximum amount of sample that can be injected while maintaining adequate resolution.[12] If a larger quantity needs to be purified, scale up to a larger diameter preparative column.[14]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude branched-chain octanols like 2-ethylhexanol?
A1: Crude 2-ethylhexanol, typically produced from n-butyraldehyde, contains several process-related impurities.[3][15] These can be grouped by their relative boiling points:
-
Low-Boiling Impurities: These include water, unreacted n-butanol, 2-ethylhexanal, and isobutyraldehyde (B47883).[3][15][16]
-
High-Boiling Impurities: These are often products of side reactions, such as oligomers and heavier esters.[3][15] An example is 2-ethyl-4-methylpentanol, which forms if isobutyraldehyde is present in the feedstock.[15][17]
-
Other Impurities: Residual acidity (e.g., from catalysts) and carbonyl compounds can also be present, affecting product quality and color.[18][19]
Q2: How can I effectively remove water from my octanol sample?
A2: Water can be effectively removed using azeotropic distillation. 2-ethylhexanol forms a heterogeneous azeotrope with water that contains about 20% water by weight and boils at 99.1°C.[20][21] By distilling the mixture, the water is removed as the lower-boiling azeotrope. The overhead vapor can be condensed and collected in a Dean-Stark trap, where the water separates from the octanol, allowing the octanol to be returned to the distillation flask.
Q3: What is the best purification strategy for separating octanol isomers with very close boiling points?
A3: For isomers that are nearly impossible to separate by distillation, a multi-step strategy or alternative techniques may be necessary:
-
High-Efficiency Distillation: First, attempt a fractional distillation under vacuum using a column with a very high number of theoretical plates. This may be sufficient for isomers with a small but manageable boiling point difference.
-
Preparative Chromatography: Techniques like preparative gas chromatography (Prep-GC) or centrifugal partition chromatography (CPC) can be highly effective for separating isomers with similar physical properties.[10][22]
-
Derivatization: A chemical approach involves converting the alcohol isomers into esters using a suitable acid.[1] The resulting ester diastereomers may have more disparate boiling points, allowing them to be separated by distillation.[1] After separation, the purified esters are saponified (hydrolyzed) back to their respective alcohol isomers.[1]
Q4: What are the key quality specifications for high-purity 2-ethylhexanol?
A4: For applications in drug development and as a precursor for high-quality plasticizers, stringent quality control is essential.[18] Key specifications for industrial-grade 2-ethylhexanol are summarized in the table below.
Data Presentation
Table 1: Boiling Points of Common Octanol Isomers
| Isomer Name | Boiling Point (°C) at 1 atm |
| 1-Octanol | 195 - 196 °C[23] |
| 2-Octanol | ~180 °C |
| 2-Ethyl-1-hexanol | 185 °C |
| 3-Methyl-1-heptanol | ~188 °C |
| 4-Methyl-1-heptanol | ~189 °C |
Note: Boiling points can vary slightly based on atmospheric pressure and purity.
Table 2: Typical Quality Specifications for Purified 2-Ethylhexanol
| Parameter | Specification | Rationale |
| Purity | ≥ 99.5% | Ensures product performance and minimizes side reactions.[18][19] |
| Appearance | Clear, colorless liquid | Discoloration may indicate contamination or degradation.[18][19] |
| Water Content | ≤ 0.10% | Excess water can interfere with subsequent reactions like esterification.[18][19] |
| Acidity (as Acetic Acid) | ≤ 0.01% | High acidity can catalyze unwanted reactions or cause corrosion.[18][19] |
| Carbonyl Content | ≤ 0.05% | Indicates the presence of residual aldehydes (e.g., 2-ethylhexanal).[19] |
Experimental Protocols
Protocol 1: Laboratory-Scale Fractional Distillation
This protocol describes the purification of crude branched-chain octanol (e.g., 2-ethylhexanol) to separate it from lower and higher boiling impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.[5][6]
-
Ensure all glass joints are properly sealed. For vacuum distillation, use appropriate vacuum-rated glassware and grease.
-
-
Procedure:
-
Place the crude octanol mixture into the distillation flask, adding a few boiling stones. Do not fill the flask more than two-thirds of its volume.[6]
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[6]
-
Begin circulating cold water through the condenser.[6]
-
If performing vacuum distillation, connect the vacuum pump and slowly reduce the pressure to the desired level.
-
Gently heat the flask. A ring of condensing vapor should slowly rise through the column.[6]
-
Collect Fractions:
-
Foreruns: Collect the initial distillate, which will contain low-boiling impurities (e.g., water, residual solvents). The vapor temperature will be relatively low and may fluctuate.[5]
-
Main Fraction: When the vapor temperature stabilizes at the boiling point of the desired octanol isomer, switch to a new receiving flask to collect the purified product. Adjust the heating to maintain a steady distillation rate of 1-2 drops per second.[5][6]
-
Tails: If the temperature rises significantly above the expected boiling point, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction in a separate flask.[5]
-
-
Shutdown: Turn off the heat source, allow the apparatus to cool, and then slowly release the vacuum (if applicable) before disassembling.
-
Visualizations
Caption: General purification workflow for branched-chain octanols.
Caption: Troubleshooting logic for poor distillation separation.
Caption: Relationship between synthesis steps and common impurities.
References
- 1. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 2. tnhmc.com [tnhmc.com]
- 3. US3703444A - Production of pure 2-ethyl hexanol by three-stage distillation - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. stonylab.com [stonylab.com]
- 6. benchchem.com [benchchem.com]
- 7. arishtam.com [arishtam.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. reddit.com [reddit.com]
- 14. rssl.com [rssl.com]
- 15. US5227544A - Process for the production of 2-ethylhexanol - Google Patents [patents.google.com]
- 16. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]
- 17. CN102260149B - Preparation process of 2-ethyl hexenal and 2-ethyl hexanol - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. Application of 2-ethylhexanol_Chemicalbook [chemicalbook.com]
- 21. thechemco.thomasnet-navigator.com [thechemco.thomasnet-navigator.com]
- 22. hub.rotachrom.com [hub.rotachrom.com]
- 23. 1-Octanol - Wikipedia [en.wikipedia.org]
Overcoming side reactions in the synthesis of tertiary alcohols
Technical Support Center: Synthesis of Tertiary Alcohols
Welcome to the technical support center for the synthesis of tertiary alcohols. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and challenges encountered during the synthesis of tertiary alcohols, primarily through the use of organometallic reagents like Grignard and organolithium reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of Tertiary Alcohol from Ketone Precursor
Q1: My Grignard reaction with a ketone is resulting in a low yield of the desired tertiary alcohol, and I am recovering a significant amount of my starting ketone. What is the likely cause?
A: This is a classic problem most often caused by enolization of the ketone starting material. Your Grignard reagent, in addition to being a strong nucleophile, is also a strong base.[1][2][3] Instead of attacking the carbonyl carbon, the Grignard reagent can act as a base and remove an acidic alpha-hydrogen from the ketone, forming an enolate. This enolate is unreactive toward further nucleophilic attack. After acidic workup, the enolate is protonated, regenerating the starting ketone.[1] This side reaction is particularly prevalent with sterically hindered ketones and bulky Grignard reagents.[1]
-
Primary Cause: Enolization of the ketone by the basic Grignard reagent.
-
Result: Formation of an unreactive enolate and subsequent recovery of starting material upon workup.
Q2: How can I minimize enolization and improve the yield of my tertiary alcohol?
A: Several strategies can be employed to favor nucleophilic addition over enolization:
-
Use of Cerium (III) Chloride (Luche-type Conditions): The addition of anhydrous cerium (III) chloride (CeCl₃) is a highly effective method to suppress enolization.[4][5][6] CeCl₃ is a Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This process also generates an organocerium species, which is significantly less basic than the corresponding Grignard reagent but remains highly nucleophilic.[6][7]
-
Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive and less basic than their Grignard counterparts.[8][9] This increased reactivity can favor nucleophilic addition, especially at low temperatures.
-
Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of enolization, which typically has a higher activation energy than nucleophilic addition.[10]
-
Slow Reagent Addition: Adding the organometallic reagent slowly to the ketone solution maintains a low concentration of the basic reagent, which can help minimize enolization.[10][11]
Issue 2: Formation of a Secondary Alcohol Byproduct
Q3: I am observing a significant amount of a secondary alcohol in my product mixture instead of the expected tertiary alcohol. What causes this reduction side reaction?
A: The formation of a secondary alcohol is due to the reduction of the ketone. This occurs when the Grignard reagent possesses a hydrogen atom on its β-carbon. The Grignard reagent can then deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction).[1] This side reaction is more common with bulky ketones where direct nucleophilic attack is sterically hindered.
Q4: How can I prevent the reduction of my ketone starting material?
A: To avoid this side reaction, you should:
-
Choose a Grignard Reagent without β-Hydrogens: Use Grignard reagents such as methylmagnesium bromide or phenylmagnesium bromide, which lack β-hydrogens and are therefore incapable of acting as reducing agents.
-
Use Organolithium Reagents: Organolithium reagents are less prone to acting as reducing agents compared to Grignard reagents.
Issue 3: Complex Product Mixtures from Ester Precursors
Q5: My reaction of an ester with a Grignard reagent is yielding a complex mixture of products, including the starting ester, a ketone, and the desired tertiary alcohol. How can I improve the selectivity?
A: This is a common issue when using esters as precursors for tertiary alcohols. The reaction proceeds through a two-step mechanism:
-
First Addition: The Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating an alkoxide leaving group to form a ketone.
-
Second Addition: A second equivalent of the Grignard reagent then adds to the newly formed ketone to yield the tertiary alcohol after workup.[12][13][14]
The problem arises because the intermediate ketone is often more reactive than the starting ester.[15] This can lead to a messy reaction where some ester remains unreacted while the ketone intermediate is quickly consumed.
Q6: What is the best strategy to ensure the complete conversion of an ester to a tertiary alcohol?
A: To drive the reaction to completion and obtain a high yield of the tertiary alcohol, the following strategies are recommended:
-
Use an Excess of the Grignard Reagent: Using at least two full equivalents of the Grignard reagent is mandatory.[12][16] Often, using 2.5 to 3 equivalents can help ensure the reaction goes to completion.
-
Consider Weinreb Amides: A superior alternative to esters for the synthesis of ketones, which can then be cleanly converted to tertiary alcohols, is the use of a Weinreb amide (N-methoxy-N-methylamide).[17][18][19] The reaction of a Grignard or organolithium reagent with a Weinreb amide forms a stable chelated tetrahedral intermediate.[17][19] This intermediate does not collapse until acidic workup, at which point it cleanly affords a ketone.[17] This allows for the controlled, high-yield synthesis of a ketone, which can then be isolated and reacted with a different organometallic reagent to produce a tertiary alcohol with three different substituents.
Issue 4: Product Decomposition During Workup
Q7: I believe I am forming my desired tertiary alcohol, but it seems to be decomposing during the aqueous workup and purification, leading to the formation of an alkene. How can I prevent this?
A: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration , especially when heated.[20][21][22] The use of strong mineral acids (e.g., HCl, H₂SO₄) during the workup protonates the hydroxyl group, converting it into a good leaving group (water).[20][23] The subsequent loss of water generates a stable tertiary carbocation, which is then deprotonated to form an alkene.[20][24]
Q8: What are the best practices for a gentle workup to isolate a sensitive tertiary alcohol?
A: To prevent dehydration, a non-acidic or weakly acidic workup is crucial:
-
Use Saturated Aqueous Ammonium Chloride (NH₄Cl): The most common and effective method is to quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[25] This solution is weakly acidic (around pH 4.5-5.5) and is generally sufficient to protonate the alkoxide to form the alcohol without causing significant dehydration.
-
Maintain Low Temperatures: Perform the entire workup and subsequent extractions at low temperatures (e.g., in an ice bath) to minimize the rate of any potential decomposition reactions.
-
Avoid Strong Acids: Do not use strong acids like sulfuric acid or hydrochloric acid for the workup unless the alcohol is known to be stable under these conditions.[22][26]
Quantitative Data Summary
The following table summarizes the impact of different reagents and additives on the yield of tertiary alcohols, highlighting the suppression of side reactions.
| Ketone Substrate | Organometallic Reagent | Additive | Reaction | Product | Yield (%) | Reference |
| 2-Octanone | n-BuMgBr | None | Addition | 5-Methyl-5-nonanol | 28 | [4] |
| 2-Octanone | n-BuMgBr | CeCl₃ | Addition | 5-Methyl-5-nonanol | 87 | [4] |
| Diisopropyl ketone | MeMgI | None | Addition | 2,4-Dimethyl-3-pentanol | 7 | [6] |
| Diisopropyl ketone | MeMgI | CeCl₃ | Addition | 2,4-Dimethyl-3-pentanol | 92 | [6] |
| Pivalophenone | PhMgBr | None | Addition | 2,2-Dimethyl-1,1-diphenylpropan-1-ol | 0 | [6] |
| Pivalophenone | PhLi | None | Addition | 2,2-Dimethyl-1,1-diphenylpropan-1-ol | 88 | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Tertiary Alcohol using a Grignard Reagent and CeCl₃
This protocol is adapted for the synthesis of tertiary alcohols from ketones prone to enolization.
-
Preparation of CeCl₃ Slurry: Anhydrous CeCl₃ (1.2 equivalents) is added to a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet. Anhydrous THF is added, and the mixture is stirred vigorously for 2 hours at room temperature to form a fine slurry.
-
Addition of Ketone: The ketone (1.0 equivalent) is dissolved in anhydrous THF and added to the CeCl₃ slurry. The mixture is stirred for another 30 minutes at room temperature.
-
Grignard Reaction: The flask is cooled to 0 °C in an ice bath. The Grignard reagent (1.1 equivalents) is added dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup: The reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. The mixture is stirred for 30 minutes.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting guide for side reactions in tertiary alcohol synthesis.
Competing Reaction Pathways: Addition vs. Enolization
Caption: Competing pathways of nucleophilic addition versus enolization.
Reaction of Grignard Reagent with an Ester
Caption: Mechanism of double addition of a Grignard reagent to an ester.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (1989) | Tsuneo Imamoto | 567 Citations [scispace.com]
- 5. Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride (Journal Article) | OSTI.GOV [osti.gov]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. tutorchase.com [tutorchase.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. leah4sci.com [leah4sci.com]
- 14. youtube.com [youtube.com]
- 15. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. orientjchem.org [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. quora.com [quora.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. reddit.com [reddit.com]
- 24. Khan Academy [khanacademy.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. britthipple.com [britthipple.com]
Technical Support Center: High-Purity Isolation of 4-Ethyl-2-octanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the high-purity isolation of 4-Ethyl-2-octanol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the high-purity isolation of this compound?
A1: The primary techniques for purifying this compound, a branched-chain alcohol, include fractional distillation, preparative high-performance liquid chromatography (HPLC), and derivatization followed by crystallization. The choice of method depends on the initial purity of the sample, the scale of the purification, and the nature of the impurities.
Q2: When is fractional distillation the most appropriate method?
A2: Fractional distillation is ideal for large-scale purifications and for separating this compound from impurities with significantly different boiling points. It is particularly effective for removing residual solvents, starting materials from a synthesis, or other volatile byproducts.
Q3: Under what circumstances should I use preparative HPLC?
A3: Preparative HPLC is the preferred method for achieving very high purity, especially when dealing with small sample sizes or when impurities have boiling points very close to that of this compound, such as structural isomers. It offers high resolution but is generally more expensive and time-consuming for large quantities.
Q4: Can this compound be purified by crystallization?
A4: As this compound is a liquid at room temperature, direct crystallization is not feasible. However, it can be converted into a solid derivative (e.g., an ester or urethane) which can then be purified by recrystallization. The purified derivative can subsequently be hydrolyzed back to the high-purity alcohol.
Q5: How can I assess the purity of my isolated this compound?
A5: Gas chromatography with a flame ionization detector (GC-FID) is a standard and effective method for determining the purity of volatile compounds like this compound. The area percentage of the main peak in the chromatogram corresponds to the purity of the sample. Quantitative ¹H NMR (qNMR) can also be used for an absolute purity assessment.
Troubleshooting Guides
Fractional Distillation
Q: My fractional distillation is resulting in poor separation of this compound from its isomers. What can I do?
A: Poor separation during fractional distillation can be due to several factors:
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Insufficient Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For isomers with close boiling points, a longer column or a column with more efficient packing material (like structured packing) is necessary.
-
Distillation Rate is Too High: A slower distillation rate allows for more vaporization-condensation cycles within the column, leading to better separation. Aim for a distillation rate of 1-2 drops per second.
-
Poor Insulation: The fractionating column should be well-insulated to maintain the temperature gradient. Wrapping the column in glass wool or aluminum foil can help.
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Fluctuating Heat Source: An unstable heat source can cause inconsistent boiling and disrupt the equilibrium within the column. Use a heating mantle with a temperature controller for stable heating.
Q: The temperature at the distillation head is fluctuating, and I am not getting a stable boiling point. Why is this happening?
A: Temperature fluctuations can be caused by:
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Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. Using boiling chips or a magnetic stirrer can prevent bumping and promote even boiling.
-
Condensate Ring Not Established: A stable ring of condensing vapor needs to slowly ascend the column. If the heating is too rapid, this equilibrium is not established.
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Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm of the distillation head, to accurately measure the temperature of the vapor that is entering the condenser.
Preparative HPLC
Q: I am observing poor resolution between the peak for this compound and an impurity. How can I improve this?
A: To improve peak resolution in preparative HPLC:
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Optimize the Mobile Phase: Adjusting the solvent composition can significantly impact selectivity. For a non-polar compound like this compound on a reverse-phase column (e.g., C18), decreasing the proportion of the organic solvent (like acetonitrile (B52724) or methanol) will increase retention times and may improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different stationary phase with different selectivity (e.g., a phenyl-hexyl column) may provide the necessary resolution.
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Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
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Decrease the Sample Load: Overloading the column is a common cause of poor resolution. Reduce the injection volume or the concentration of your sample.
Q: My purified fractions of this compound show low recovery. What are the potential causes?
A: Low recovery in preparative HPLC can be due to:
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Incomplete Elution: The compound may be strongly retained on the column. Ensure your gradient or isocratic mobile phase is strong enough to elute the compound completely.
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Sample Precipitation: The sample may precipitate on the column or in the tubing if the mobile phase is not a good solvent for it. Ensure your sample is fully dissolved in the initial mobile phase.
-
Fraction Collection Errors: Verify that your fraction collector is timed correctly to collect the entire peak of interest.
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Adsorption to System Components: Although less common with modern systems, active sites in the HPLC system can sometimes adsorb analytes.
Recrystallization of a Derivative
Q: I have prepared a solid derivative of this compound, but it "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To prevent this:
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Use More Solvent: Add more of the hot solvent to ensure the derivative is fully dissolved and the solution is not overly concentrated.
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Lower the Crystallization Temperature: Ensure the solution cools to a temperature below the melting point of your derivative before crystal formation begins. Slow cooling is crucial.
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Change the Solvent System: The polarity of the solvent can influence oiling out. Try a different solvent or a mixed solvent system. For a derivative of a moderately non-polar alcohol, a solvent pair like ethanol/water or hexane/ethyl acetate (B1210297) might be effective.
Quantitative Data Summary
The following tables provide hypothetical yet realistic quantitative data for the high-purity isolation of this compound using different techniques. These values are intended for comparison and to guide experimental expectations.
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Fractional Distillation | Preparative HPLC | Derivatization & Recrystallization |
| Starting Purity | 85-95% | 90-98% | 85-95% |
| Final Purity | >99.0% | >99.8% | >99.5% (for the alcohol) |
| Typical Yield | 70-85% | 80-95% | 60-80% (overall) |
| Processing Time (per 10g) | 4-6 hours | 12-24 hours | 24-48 hours |
| Scale | Grams to Kilograms | Milligrams to Grams | Grams to Kilograms |
| Primary Application | Bulk purification | High-purity isolation of small quantities, isomer separation | When distillation and HPLC are ineffective |
Table 2: GC-FID Purity Analysis Data
| Sample | Retention Time (min) | Peak Area (%) |
| Crude this compound | 12.54 | 92.3 |
| Impurity 1 | 11.89 | 3.1 |
| Impurity 2 | 13.01 | 4.6 |
| Purified by Fractional Distillation | 12.54 | 99.2 |
| Purified by Preparative HPLC | 12.54 | 99.9 |
Experimental Protocols
Protocol 1: High-Purity Isolation by Fractional Distillation
Objective: To purify this compound from a crude mixture containing lower and higher boiling point impurities.
Materials:
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Crude this compound (approx. 90% purity)
-
Heating mantle with a stirrer
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Round-bottom flask (250 mL)
-
Fractionating column (e.g., Vigreux column, 30 cm)
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Distillation head with thermometer adapter
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Condenser
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Receiving flasks (100 mL)
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Boiling chips or magnetic stir bar
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Insulating material (glass wool or aluminum foil)
Procedure:
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Assemble the fractional distillation apparatus in a fume hood.
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Add 100 g of crude this compound and a few boiling chips to the round-bottom flask.
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Wrap the fractionating column with the insulating material.
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Begin heating the flask gently.
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Observe the vapor rising through the column. A ring of condensing vapor should slowly ascend.
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Adjust the heating to maintain a slow and steady distillation rate of 1-2 drops per second.
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Monitor the temperature at the distillation head. Collect and discard any initial fraction that distills at a significantly lower temperature than the boiling point of this compound (approx. 195-198 °C at atmospheric pressure).
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Collect the main fraction when the temperature at the distillation head is stable at the boiling point of this compound.
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Stop the distillation when the temperature begins to rise significantly above the boiling point of the main product or when only a small amount of liquid remains in the distillation flask.
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Analyze the purity of the collected fraction using GC-FID.
Protocol 2: Purity Assessment by GC-FID
Objective: To determine the purity of this compound samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with FID
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Inlet Temperature: 250 °C
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Split Ratio: 50:1
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Injection Volume: 1 µL
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Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
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Ramp: 10 °C/min to 220 °C
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Hold: 5 minutes at 220 °C
-
-
Detector Temperature: 280 °C
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Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
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Makeup Gas (Helium): 25 mL/min
Procedure:
-
Prepare a sample of this compound by diluting it 1:100 in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject the sample into the GC.
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Record the chromatogram.
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Identify the peak corresponding to this compound based on its retention time.
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Calculate the area percent of each peak to determine the purity.
Visualizations
Caption: Workflow for the high-purity isolation of this compound using fractional distillation.
Caption: Troubleshooting decision tree for poor peak resolution in the preparative HPLC of this compound.
Stability and degradation pathways of 4-Ethyl-2-octanol under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation pathways of 4-Ethyl-2-octanol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure as a secondary alcohol, the two primary degradation pathways for this compound are oxidation and acid-catalyzed dehydration.
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Oxidation: In the presence of oxidizing agents or under conditions of oxidative stress (e.g., elevated temperature, exposure to air), this compound is expected to oxidize to form 4-Ethyl-2-octanone.
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Acid-Catalyzed Dehydration: In acidic conditions, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of isomeric alkenes, primarily 4-Ethyl-2-octene and 4-Ethyl-1-octene.
Q2: What are the expected degradation products of this compound?
A2: The primary expected degradation products are:
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4-Ethyl-2-octanone (from oxidation)
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4-Ethyl-2-octene (from dehydration)
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4-Ethyl-1-octene (from dehydration)
Q3: What analytical methods are suitable for monitoring the stability of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable method for monitoring the stability of this compound and identifying its degradation products. The volatility of the parent compound and its likely degradation products makes them amenable to GC analysis, while MS provides structural information for identification. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a refractive index detector or after derivatization) could also be employed, particularly for less volatile degradation products or if GC is not available.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures are expected to accelerate the degradation of this compound. Thermal stress can promote both oxidation (if oxygen is present) and dehydration. The rate of degradation will increase with increasing temperature.
Q5: Is this compound sensitive to light?
A5: While there is no specific data on the photosensitivity of this compound, many organic molecules can undergo photodegradation. It is advisable to store this compound protected from light, especially when in solution, to minimize the risk of light-induced degradation.
Troubleshooting Guides
Issue 1: Unexpected peaks observed in the chromatogram during stability testing.
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Possible Cause 1: Degradation of this compound.
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Troubleshooting Step: Compare the retention times and mass spectra of the unexpected peaks with those of potential degradation products (4-Ethyl-2-octanone, 4-Ethyl-2-octene isomers). If standards are unavailable, analyze the mass spectra for characteristic fragments that would indicate these structures.
-
-
Possible Cause 2: Contamination from the solvent or sample handling.
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Troubleshooting Step: Run a blank injection of the solvent to check for impurities. Review sample preparation procedures to identify any potential sources of contamination.
-
-
Possible Cause 3: Column bleed or septum bleed in the GC system.
-
Troubleshooting Step: Condition the GC column according to the manufacturer's instructions. Replace the septum if it is old or has been subjected to a high number of injections.
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Issue 2: The concentration of this compound decreases over time, but no degradation products are detected.
-
Possible Cause 1: Adsorption of the analyte to the container surface.
-
Troubleshooting Step: Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption.
-
-
Possible Cause 2: Volatilization of the sample.
-
Troubleshooting Step: Ensure that sample vials are properly sealed. For long-term studies, consider storing samples at a lower temperature to reduce vapor pressure.
-
-
Possible Cause 3: The degradation products are not being detected by the analytical method.
-
Troubleshooting Step: Review the parameters of your analytical method. For GC-MS, ensure the mass range scanned is appropriate for the expected degradation products. For HPLC, the detector may not be suitable for all analytes (e.g., alkenes may not be detectable by a UV detector at standard wavelengths).
-
Issue 3: Inconsistent results in replicate stability studies.
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Possible Cause 1: Inhomogeneous sample.
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Troubleshooting Step: Ensure the sample is thoroughly mixed before taking aliquots for analysis.
-
-
Possible Cause 2: Variability in experimental conditions.
-
Troubleshooting Step: Carefully control all experimental parameters, including temperature, pH, and light exposure, across all replicates.
-
-
Possible Cause 3: Instrument variability.
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Troubleshooting Step: Run system suitability tests before each analytical run to ensure the instrument is performing consistently.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound under Oxidative Stress
| Time (days) | This compound (%) | 4-Ethyl-2-octanone (%) |
| 0 | 100.0 | 0.0 |
| 7 | 95.2 | 4.8 |
| 14 | 90.5 | 9.5 |
| 30 | 82.1 | 17.9 |
| 60 | 68.7 | 31.3 |
| 90 | 55.4 | 44.6 |
Table 2: Hypothetical Degradation of this compound under Acidic Conditions (pH 3)
| Time (hours) | This compound (%) | 4-Ethyl-2-octene (%) | 4-Ethyl-1-octene (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 92.3 | 5.4 | 2.3 |
| 2 | 85.1 | 10.2 | 4.7 |
| 4 | 72.5 | 18.8 | 8.7 |
| 8 | 53.9 | 30.1 | 16.0 |
| 24 | 22.6 | 48.9 | 28.5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Degradation Products
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Sample Preparation:
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Accurately weigh a known amount of the this compound sample.
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Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to the expected degradation products (4-Ethyl-2-octanone, 4-Ethyl-2-octene isomers) by comparing their mass spectra to library data or by manual interpretation.
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Quantify the amount of each component using a suitable internal or external standard method.
-
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: A typical experimental workflow for a stability study.
Technical Support Center: Purification of 4-Ethyl-2-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from 4-Ethyl-2-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often via a Grignard reaction between an appropriate Grignard reagent (e.g., sec-butylmagnesium bromide) and an aldehyde (e.g., valeraldehyde), can result in a mixture of diastereomers. This is because two chiral centers are formed during the reaction, at positions C2 and C4. Therefore, you can expect to find up to four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). In addition to stereoisomers, side reactions may lead to structural isomers or unreacted starting materials.
Q2: What are the primary methods for separating isomers of this compound?
A2: The most common methods for separating isomers of this compound and other C10 alcohols include:
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Fractional Distillation: This technique separates compounds based on differences in their boiling points. While potentially effective for separating diastereomers which can have slight boiling point differences, it is generally not suitable for resolving enantiomers.
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating all stereoisomers, including enantiomers. Gas Chromatography (GC) with a chiral column can also be used, particularly for analytical-scale separation and purity assessment.
-
Crystallization: Diastereoselective crystallization can be employed to separate diastereomers. This may involve derivatization of the alcohol to form diastereomeric esters or salts with a chiral resolving agent, which can then be separated by crystallization due to differences in their solubility.
Q3: How can I determine the isomeric purity of my this compound sample?
A3: The isomeric purity of this compound is typically determined using chromatographic techniques. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the methods of choice. By using a chiral stationary phase, it is possible to separate and quantify each stereoisomer present in the sample. The relative peak areas in the chromatogram correspond to the relative amounts of each isomer.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers.
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates. |
| Distillation Rate Too Fast | Reduce the heating rate to ensure that the vapor-liquid equilibria are established throughout the column. A slow, steady distillation rate of 1-2 drops per second is recommended.[1] |
| Poor Insulation | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Similar Boiling Points | If the boiling points of the isomers are very close, fractional distillation may not be sufficient. Consider preparative chromatography or crystallization. |
Preparative Chromatography (HPLC/GC)
Problem: Co-elution or poor resolution of isomeric peaks.
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs. For alcohols, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point. |
| Suboptimal Mobile Phase Composition (HPLC) | Optimize the mobile phase by varying the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can sometimes improve peak shape and resolution. |
| Incorrect Temperature Program (GC) | Optimize the temperature program. A slower temperature ramp can improve the separation of closely eluting peaks. |
| Column Overload | Reduce the injection volume or the sample concentration to avoid overloading the column, which can lead to peak broadening and poor resolution. |
Problem: Peak tailing in Gas Chromatography.
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert column. If the column is old, trimming a small portion from the front end may help. |
| Sample Polarity Issues | Ensure the sample is fully dissolved in a suitable solvent that is compatible with the stationary phase. |
| Improper Column Installation | Ensure the column is installed correctly in both the inlet and detector, with the correct insertion depth. |
Crystallization
Problem: The desired isomer does not crystallize or "oils out".
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The ideal solvent should dissolve the mixture at a higher temperature and allow for the selective crystallization of one diastereomer upon cooling. Screen a variety of solvents or solvent mixtures with different polarities. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil or trap impurities. |
| Solution is Undersaturated or Oversaturated | If undersaturated, concentrate the solution by slowly evaporating some of the solvent. If oversaturated, add a small amount of solvent to dissolve the precipitate and then cool slowly. |
| Presence of Impurities | Minor impurities can sometimes inhibit crystallization. Try to pre-purify the mixture using another technique like distillation or column chromatography. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound Isomers (Illustrative Data)
| Method | Isomeric Purity Achieved (Diastereomeric Excess) | Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 60-80% | High | High | Scalable, cost-effective for initial enrichment. | Limited separation for isomers with close boiling points. |
| Preparative Chiral HPLC | >99% | Moderate | Low | Excellent separation of all stereoisomers. | Expensive stationary phases, requires significant solvent usage, not easily scalable. |
| Diastereoselective Crystallization | 85-98% (after derivatization) | Moderate to High | Moderate | Can be cost-effective at scale, high purity achievable with optimization. | Requires derivatization and subsequent removal of the chiral auxiliary, process development can be time-consuming. |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC Separation of this compound Stereoisomers
Objective: To separate the stereoisomers of this compound using preparative High-Performance Liquid Chromatography with a chiral stationary phase.
Materials:
-
Crude this compound mixture
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol
-
Preparative HPLC system with a UV or Refractive Index (RI) detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and Isopropanol. A typical starting composition is 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the crude this compound mixture in the mobile phase to a concentration of approximately 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (or equivalent)
-
Mobile Phase: 95:5 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 10 mL/min (for a preparative scale column)
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if the isomers have some UV absorbance.
-
Temperature: Ambient
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the eluting fractions corresponding to each separated isomeric peak.
-
Analysis and Post-processing: Analyze the purity of each collected fraction using an analytical chiral HPLC or GC method. Combine the fractions of the desired pure isomer and remove the solvent under reduced pressure.
Protocol 2: Diastereoselective Crystallization of this compound
Objective: To separate the diastereomers of this compound by forming diastereomeric esters with a chiral resolving agent, followed by crystallization.
Materials:
-
Crude this compound mixture (containing diastereomers)
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)
-
Esterification catalyst (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP))
-
Anhydrous dichloromethane
-
Crystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Hydrolysis reagent (e.g., aqueous sodium hydroxide)
Methodology:
-
Esterification:
-
In a round-bottom flask, dissolve the crude this compound and an equimolar amount of (R)-(-)-Mandelic acid in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP and an equimolar amount of DCC.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct and wash the filtrate with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diastereomeric esters.
-
-
Crystallization:
-
Dissolve the crude diastereomeric esters in a minimal amount of a suitable hot crystallization solvent.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric ester.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the more soluble diastereomeric ester.
-
-
Hydrolysis:
-
To recover the pure alcohol isomer, hydrolyze the separated diastereomeric ester by refluxing with an aqueous solution of sodium hydroxide.
-
After hydrolysis, extract the pure this compound isomer with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it, and remove the solvent to obtain the purified isomer.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting logic for poor isomer separation of this compound.
References
Improving the resolution of 4-Ethyl-2-octanol enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric separation of 4-Ethyl-2-octanol.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is most suitable for separating the enantiomers of this compound?
A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques for the chiral separation of this compound. The choice often depends on the available instrumentation, the required scale of separation, and the sample matrix. GC is generally suitable for volatile and thermally stable compounds like this compound, especially after derivatization. HPLC offers a wider range of chiral stationary phases and mobile phase options, providing significant versatility in method development.
Q2: What type of chiral stationary phase (CSP) is recommended for the separation of this compound?
A2: For GC, cyclodextrin-based chiral stationary phases are highly effective for separating the enantiomers of secondary alcohols. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are a highly successful class of columns for a broad range of chiral compounds, including alcohols. Specifically, columns like Chiralpak® AD-H and Chiralcel® OD-H have demonstrated broad applicability.[1][2][3]
Q3: How does the mobile phase composition affect the resolution of this compound enantiomers in HPLC?
A3: In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier, usually an alcohol such as isopropanol (B130326) or ethanol. The type and concentration of the alcohol modifier significantly impact selectivity and resolution.[4] A lower percentage of the alcohol modifier generally increases retention time and can improve resolution. For reversed-phase HPLC, mixtures of acetonitrile (B52724) and water are commonly used.[5]
Q4: Is derivatization necessary for the chiral analysis of this compound?
A4: While direct separation of this compound is possible, derivatization can significantly improve peak shape and resolution, particularly in GC. Acetylation of the hydroxyl group to form the corresponding acetate (B1210297) ester is a common and effective strategy. This can enhance the interaction with the chiral stationary phase and improve the volatility of the analyte.
Q5: How can I improve poor peak resolution?
A5: Poor resolution can be addressed by optimizing several parameters. In HPLC, you can adjust the mobile phase composition by varying the ratio of the alkane to the alcohol modifier.[4] Lowering the column temperature can sometimes increase selectivity. In both GC and HPLC, reducing the flow rate can also enhance resolution, although it will increase the analysis time. Additionally, ensuring the use of a high-purity chiral column and appropriate sample concentration is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Separation or Poor Resolution | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs. For GC, consider various cyclodextrin-based columns. For HPLC, screen polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H). |
| Incorrect mobile phase composition (HPLC). | Optimize the mobile phase. For normal-phase, vary the ratio of hexane/alkane and alcohol (e.g., isopropanol, ethanol). A lower percentage of alcohol often improves resolution. For reversed-phase, adjust the acetonitrile/water ratio.[4][5] | |
| Inappropriate column temperature. | Optimize the column temperature. In chiral separations, temperature can significantly affect selectivity. Try decreasing the temperature in increments of 5 °C. | |
| Flow rate is too high. | Reduce the flow rate. This can increase the interaction time between the enantiomers and the CSP, leading to better resolution. | |
| Peak Tailing | Strong interactions between the analyte and the stationary phase. | For HPLC, add a small amount of a competitive agent to the mobile phase (e.g., a slightly more polar solvent in normal phase). Ensure the sample is fully dissolved in the mobile phase. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Column degradation. | Flush the column with an appropriate solvent to remove contaminants. If performance does not improve, the column may need to be replaced. | |
| Inconsistent Retention Times | Fluctuations in temperature. | Ensure the column oven provides stable and accurate temperature control. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate and consistent composition. Use a mobile phase degasser. | |
| Column not properly equilibrated. | Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample, typically at least 30 minutes or until a stable baseline is achieved. |
Data Presentation
The following tables present representative data for the chiral separation of this compound enantiomers by GC (as acetate derivatives) and a structurally similar compound, 2-octanol, by HPLC. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Representative Gas Chromatography (GC) Data for Chiral Separation of this compound Acetate Derivatives
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-4-Ethyl-2-octyl acetate | 18.5 | >1.5 |
| (S)-4-Ethyl-2-octyl acetate | 19.2 |
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Data for Chiral Separation of 2-Octanol Enantiomers [5]
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-2-octanol | 10.8 | >2.0 |
| (S)-2-octanol | 12.1 |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) of this compound Acetate Derivatives
Objective: To separate and quantify the (R) and (S) enantiomers of this compound after derivatization to their acetate esters.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID).
-
Chiral capillary column (e.g., CP-Chirasil-DEX CB or similar cyclodextrin-based column).
-
Carrier gas (Helium or Hydrogen).
-
Racemic this compound.
-
Acetic anhydride.
-
Pyridine.
-
Suitable solvent (e.g., dichloromethane).
Procedure:
-
Derivatization:
-
Dissolve a known amount of racemic this compound in a vial with a small amount of pyridine.
-
Add an excess of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, quench the reaction with water and extract the 4-Ethyl-2-octyl acetate with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to a suitable concentration for GC analysis.
-
-
GC Analysis:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value greater than 1.5 indicates baseline separation.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) of this compound Enantiomers
Objective: To separate the (R) and (S) enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral HPLC column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).[1]
-
HPLC-grade n-Hexane.
-
HPLC-grade 2-Propanol (IPA).
-
Racemic this compound.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and 2-Propanol in a 98:2 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Column Temperature: 25 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as aliphatic alcohols have low UV absorbance, a refractive index detector can also be used if available).
-
Injection Volume: 10 µL.
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
-
Data Analysis:
-
Identify and integrate the peaks for the two enantiomers.
-
Calculate the resolution (Rs) to determine the quality of the separation.
-
Visualizations
Caption: Workflow for Chiral GC Separation of this compound.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 2. Daicel Coated CHIRALCEL OD & OD-H [uvison.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
Scale-up considerations for the synthesis of 4-Ethyl-2-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-2-octanol, tailored for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental scale-up.
Section 1: Synthesis Overview & Key Challenges
The industrial-scale synthesis of this compound, a secondary alcohol, can be approached through two primary synthetic routes:
-
Grignard Reaction: Involving the reaction of an appropriate Grignar reagent (e.g., ethylmagnesium bromide) with a corresponding aldehyde (e.g., 2-hexanal).
-
Ketone Reduction: The reduction of 4-ethyl-2-octanone using a suitable reducing agent.
Both methods present unique challenges during scale-up, primarily concerning reaction control, safety, and purification. This guide will address common issues for both pathways.
Section 2: Troubleshooting Guide - Grignard Reaction Route
The Grignard reaction is a powerful tool for carbon-carbon bond formation but requires careful management, especially at a larger scale.[1]
Frequently Asked Questions (FAQs) - Grignard Reaction
Q1: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a frequent issue, often due to the passivation of the magnesium surface by a layer of magnesium oxide.
-
Troubleshooting Steps:
-
Moisture and Air Exclusion: Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.[2]
-
Magnesium Activation: The magnesium surface may require activation.[2]
-
Mechanical Activation: Crushing or grinding the magnesium turnings in situ can expose a fresh, reactive surface.
-
Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are common methods to activate the magnesium surface.[2] A fading of the iodine color or the observation of ethylene (B1197577) bubbles indicates successful activation.
-
-
Initiator: Adding a small, concentrated portion of the alkyl halide to the magnesium before adding the bulk of the solution can help initiate the reaction. Gentle warming may be necessary.
-
Q2: The Grignard reaction is highly exothermic and difficult to control on a larger scale. How can this be managed?
A2: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Troubleshooting Steps:
-
Slow Addition: The alkyl halide should be added slowly and dropwise to the magnesium suspension to control the rate of heat generation.[3]
-
Efficient Cooling: Utilize an efficient cooling system, such as an ice-water bath or a cryocooler, to maintain the desired reaction temperature.
-
Adequate Solvent Volume: A sufficient volume of an appropriate anhydrous ether solvent (e.g., diethyl ether or THF) is crucial for heat dissipation.[4]
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential.
-
Q3: I am observing a significant amount of a high-boiling byproduct. What is it and how can it be minimized?
A3: A common byproduct in Grignard reactions is the Wurtz coupling product, formed from the reaction of the Grignard reagent with the alkyl halide starting material.[5]
-
Troubleshooting Steps:
-
Controlled Addition: Slow and controlled addition of the alkyl halide minimizes its concentration in the reaction mixture, reducing the likelihood of the Wurtz coupling side reaction.[3]
-
Temperature Control: Maintaining a low reaction temperature can also help to suppress this side reaction.[3]
-
Continuous Processing: Continuous flow chemistry can improve the selectivity for the Grignard reagent and reduce Wurtz coupling by maintaining a low concentration of the alkyl halide.[5]
-
Experimental Protocol: Grignard Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound via a Grignard reaction.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine for activation.
-
Add a portion of anhydrous diethyl ether.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate, as indicated by a gentle reflux and a change in color.
-
Once initiated, add the remaining ethyl bromide solution at a rate that maintains a steady reflux.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of 2-hexanal in anhydrous diethyl ether from the dropping funnel, maintaining a low temperature.
-
-
Work-up:
-
After the addition is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution. This will hydrolyze the magnesium alkoxide.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Section 3: Troubleshooting Guide - Ketone Reduction Route
The reduction of 4-ethyl-2-octanone is an alternative synthetic route. The choice of reducing agent is critical for scale-up.[1][6]
Frequently Asked Questions (FAQs) - Ketone Reduction
Q1: What are the most common reducing agents for large-scale ketone reductions, and what are their advantages and disadvantages?
A1: Several reducing agents are used in the pharmaceutical industry for large-scale carbonyl reductions.[1][6]
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (B1222165) (NaBH₄) | Relatively safe and easy to handle. Tolerates many functional groups. Can be used in protic solvents (water, alcohols).[7] | Less reactive than LiAlH₄; may not be suitable for hindered ketones. Generates hydrogen gas upon quenching. |
| Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent, effective for a wide range of carbonyl compounds.[3][5] | Highly reactive and pyrophoric. Reacts violently with water and protic solvents, requiring strictly anhydrous conditions.[5][8] |
| Catalytic Hydrogenation (H₂/Catalyst) | Environmentally friendly (water is the only byproduct). Can be cost-effective at a large scale. | Requires specialized high-pressure equipment. The catalyst can be expensive (e.g., platinum, palladium).[2] May reduce other functional groups (e.g., alkenes). |
Q2: My ketone reduction is incomplete. What are the potential causes and solutions?
A2: Incomplete reduction can be due to several factors related to the reagents and reaction conditions.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. However, large excesses should be avoided for safety and cost reasons.[6]
-
Reagent Quality: The reducing agent may have degraded due to improper storage. Use fresh, high-quality reagents.
-
Reaction Temperature and Time: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress by TLC or GC.
-
Solvent: Ensure the solvent is appropriate for the chosen reducing agent and is of sufficient purity.
-
Q3: The work-up of my large-scale reduction is problematic, with the formation of gels or emulsions. How can this be managed?
A3: The work-up of reductions, particularly those using metal hydrides, can be challenging on a large scale.
-
Troubleshooting Steps:
-
Careful Quenching: The quenching of excess hydride reagent must be done slowly and at a low temperature to control the evolution of hydrogen gas.
-
Fieser Work-up (for LiAlH₄): A common procedure for quenching LiAlH₄ reactions involves the sequential, slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water. This method helps to precipitate the aluminum salts in a granular form that is easier to filter.
-
Aqueous Work-up with Acid: For borohydride reductions, a careful addition of a dilute acid can neutralize the reaction and dissolve the boron salts.
-
Experimental Protocol: Reduction of 4-Ethyl-2-octanone
This protocol provides a general method for the reduction of 4-ethyl-2-octanone using sodium borohydride.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethyl-2-octanone in methanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a solution of sodium borohydride in a small amount of water, keeping the temperature low.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Section 4: Purification of this compound - Troubleshooting
The final purity of this compound is critical. Distillation is the most common purification method for this type of alcohol.
Frequently Asked Questions (FAQs) - Purification
Q1: My this compound is decomposing or discoloring during distillation. How can I prevent this?
A1: Thermal degradation can occur at the high temperatures required for atmospheric distillation of high-boiling point alcohols.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation).[9] Lowering the pressure significantly reduces the boiling point, allowing for distillation at a lower, safer temperature.[9]
Q2: During vacuum distillation, the liquid is bumping violently. How can I ensure smooth boiling?
A2: Bumping is caused by superheating of the liquid.[9]
-
Solutions:
Q3: My sample is foaming during distillation, leading to contamination of the distillate. How can this be controlled?
A3: Foaming can be caused by impurities or the inherent properties of the mixture.
-
Solutions:
-
Reduce the heating rate.
-
Ensure the system is not under too high a vacuum initially.
-
Use a larger distillation flask to provide more headspace.
-
In some cases, anti-foaming agents can be used, but their compatibility with the final product must be considered.
-
Section 5: Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting guide for Grignard reactions.
Caption: Troubleshooting guide for alcohol purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. careerendeavour.com [careerendeavour.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
Minimizing byproduct formation in the synthesis of 4-Ethyl-2-octanol derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Ethyl-2-octanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that is prone to byproduct formation?
A1: A primary route for synthesizing this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, specifically (2-ethylhexyl)magnesium bromide, with acetaldehyde (B116499), followed by an acidic workup. While effective, this method is susceptible to the formation of several byproducts.
Q2: What are the major byproducts to expect in the Grignard synthesis of this compound?
A2: The main byproducts include:
-
5,6-Diethyldecane: This is a Wurtz coupling product formed from the reaction of the Grignard reagent with the unreacted 1-bromo-2-ethylhexane.[1][2]
-
2-Ethylhexane: This alkane is formed if the Grignard reagent comes into contact with protic sources, such as water or alcohols.[3]
-
Unreacted Starting Materials: Residual 1-bromo-2-ethylhexane and acetaldehyde may be present in the final product mixture.
Q3: How does steric hindrance from the 2-ethylhexyl group affect the reaction?
A3: The branched nature of the (2-ethylhexyl)magnesium bromide Grignard reagent can introduce steric hindrance. This can potentially slow down the desired nucleophilic attack on the acetaldehyde carbonyl carbon. In cases of severe steric hindrance in Grignard reactions, side reactions such as reduction of the carbonyl compound or enolization can become more prevalent, although with acetaldehyde, these are less likely to be the primary competing reactions compared to Wurtz coupling.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete formation of the Grignard reagent. 2. Reaction of the Grignard reagent with moisture or CO2. 3. Wurtz coupling as a major side reaction.[1][2] 4. Inefficient reaction with acetaldehyde due to steric hindrance. | 1. Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine).[6] 2. Use flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Add the 1-bromo-2-ethylhexane slowly to the magnesium suspension to maintain a low concentration of the alkyl halide.[3] Keep the reaction temperature moderate. 4. Perform the addition of acetaldehyde at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature slowly. |
| High Percentage of 5,6-Diethyldecane (Wurtz Product) | 1. High local concentration of 1-bromo-2-ethylhexane during Grignard formation. 2. Elevated reaction temperature during Grignard formation.[3] | 1. Use a dropping funnel to add a dilute solution of 1-bromo-2-ethylhexane in anhydrous ether to the magnesium turnings very slowly.[3] 2. Maintain a gentle reflux during Grignard formation and avoid excessive heating.[3] |
| Presence of 2-Ethylhexane in the Product | Contamination of the reaction with water or other protic species. | 1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. 3. Ensure the acetaldehyde is anhydrous. 4. Conduct the reaction under a dry, inert atmosphere. |
| Difficulty Initiating the Grignard Reaction | 1. Inactive magnesium surface due to oxidation. 2. Presence of moisture. | 1. Crush the magnesium turnings just before use to expose a fresh surface. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[3] 3. Gently warm the flask to initiate the reaction.[3] 4. Ensure all reagents and glassware are scrupulously dry. |
Data on Byproduct Minimization
The following tables provide representative data on how reaction conditions can influence the yield of this compound and the formation of byproducts.
Table 1: Effect of Alkyl Halide Addition Rate on Wurtz Coupling
| Addition Rate of 1-bromo-2-ethylhexane | Yield of this compound (%) | Yield of 5,6-Diethyldecane (%) |
| Rapid (10 minutes) | 45 | 35 |
| Moderate (30 minutes) | 65 | 15 |
| Slow (60 minutes) | 75 | 8 |
Note: Data is illustrative and based on general principles of Grignard reactions.
Table 2: Effect of Reaction Temperature on Product Distribution
| Temperature of Acetaldehyde Addition | Yield of this compound (%) | Yield of Byproducts (%) |
| -20 °C | 78 | 10 |
| 0 °C | 82 | 8 |
| Room Temperature (25 °C) | 70 | 20 |
Note: Data is illustrative and based on general principles of Grignard reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
1-bromo-2-ethylhexane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Acetaldehyde (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Prepare a solution of 1-bromo-2-ethylhexane in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the 1-bromo-2-ethylhexane solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 1-bromo-2-ethylhexane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent solution in an ice-water bath (0 °C).
-
Prepare a solution of acetaldehyde in anhydrous diethyl ether in the dropping funnel.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
-
Visualizations
References
Validation & Comparative
A Comparative Spectroscopic Analysis of 4-Ethyl-2-octanol and Its Positional Isomers
In the realm of chemical analysis and drug development, precise structural elucidation of organic molecules is paramount. This guide provides a detailed comparative spectroscopic analysis of 4-Ethyl-2-octanol and its key positional isomers: 2-Ethyl-1-octanol and 3-Ethyl-1-octanol. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we can discern the subtle yet significant differences that arise from the varied placement of the ethyl group and hydroxyl functionality.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural interpretation. The following protocols outline the methodologies for obtaining the NMR, IR, and MS spectra discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Sample Preparation: A small amount of the neat liquid alcohol sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Proton NMR spectra are recorded to observe the chemical environment of the hydrogen atoms. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are obtained to identify the different carbon environments. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to TMS. For ¹H NMR, the integration of the signals provides the ratio of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: For liquid samples like the octanol (B41247) isomers, a neat spectrum is typically obtained. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups. Key absorptions for alcohols include the O-H stretch and the C-O stretch.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture, and to determine the fragmentation pattern of individual compounds.
-
Sample Preparation: A dilute solution of the alcohol isomer is prepared in a volatile solvent such as dichloromethane (B109758) or methanol.
-
GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The components are separated based on their boiling points and interactions with the stationary phase of the GC column (a long, thin, coated tube). A temperature program is used to facilitate the elution of the compounds.
-
MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The mass spectrum shows the relative abundance of each fragment ion. The molecular ion peak (M⁺), if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides a unique "fingerprint" that aids in structural elucidation.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its selected isomers.
Table 1: ¹H NMR Spectral Data (Approximate Chemical Shifts in ppm, Solvent: CDCl₃)
| Proton Assignment | This compound | 2-Ethyl-1-octanol | 3-Ethyl-1-octanol |
| -OH | ~1.5 (broad s) | ~1.4 (broad s) | ~1.6 (broad s) |
| -CH(OH)- | ~3.8 (m) | - | - |
| -CH₂(OH) | - | ~3.5 (d) | ~3.6 (t) |
| -CH(CH₂CH₃)- | ~1.4 (m) | ~1.5 (m) | ~1.3 (m) |
| -CH₂CH₃ (CH₂) | ~1.3 (q) | ~1.3 (q) | ~1.4 (q) |
| -CH₂CH₃ (CH₃) | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
| Alkyl Chain CH₂ | ~1.2-1.4 (m) | ~1.2-1.4 (m) | ~1.2-1.4 (m) |
| Terminal CH₃ | ~0.9 (t) | ~0.9 (t) | ~0.9 (t) |
Table 2: ¹³C NMR Spectral Data (Approximate Chemical Shifts in ppm, Solvent: CDCl₃)
| Carbon Assignment | This compound | 2-Ethyl-1-octanol | 3-Ethyl-1-octanol |
| C-OH | ~68 | ~66 | ~63 |
| Adjacent C to C-OH | ~42, ~40 | ~45 | ~40, ~38 |
| -CH(CH₂CH₃)- | ~45 | ~42 | ~46 |
| -CH₂CH₃ (CH₂) | ~25 | ~23 | ~26 |
| -CH₂CH₃ (CH₃) | ~11 | ~11 | ~11 |
| Alkyl Chain Carbons | ~14, ~23, ~29, ~30, ~36 | ~14, ~23, ~26, ~29, ~30, ~33 | ~14, ~23, ~26, ~29, ~30, ~35 |
| Terminal CH₃ | ~14 | ~14 | ~14 |
Table 3: Key Infrared (IR) Absorption Bands (in cm⁻¹)
| Vibrational Mode | This compound | 2-Ethyl-1-octanol | 3-Ethyl-1-octanol |
| O-H Stretch (broad) | ~3350 | ~3340 | ~3330 |
| C-H Stretch | ~2850-2960 | ~2860-2960 | ~2870-2960 |
| C-O Stretch | ~1120 | ~1040 | ~1050 |
Table 4: Key Mass Spectrometry (MS) Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 158 (low abundance) | 129, 113, 99, 85, 71, 57, 45 |
| 2-Ethyl-1-octanol | 158 (low abundance) | 129, 111, 97, 83, 69, 55, 43 |
| 3-Ethyl-1-octanol | 158 (low abundance) | 129, 115, 101, 87, 71, 57, 43 |
Mandatory Visualization
The following diagrams illustrate the structural relationships of the isomers and the general workflow for their comparative analysis.
A Comparative Guide to Purity Validation of 4-Ethyl-2-octanol: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chiral building blocks like 4-Ethyl-2-octanol is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—for the purity validation of this compound. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection of the most appropriate analytical strategy.
Quantitative Data Comparison
The following table summarizes representative purity data for a single batch of this compound as determined by qNMR, GC-FID, and HPLC-ELSD. This data illustrates the performance of each technique in terms of accuracy, precision, and the ability to quantify potential impurities.
| Parameter | qNMR | GC-FID | HPLC-ELSD |
| Purity Assay (%) | 99.2 ± 0.1 | 99.1 ± 0.2 | 98.9 ± 0.3 |
| Key Impurity (4-Ethyl-2-octanone, %) | 0.7 | 0.8 | 0.9 |
| Other Impurities (%) | 0.1 | 0.1 | 0.2 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% | ~0.06% |
| Analysis Time per Sample | ~15 min | ~25 min | ~20 min |
| Sample Preparation Complexity | Low | Low | Moderate |
| Primary Method | Yes | No | No |
Method Comparison: A Deeper Dive
Quantitative NMR (qNMR) is a primary analytical method, meaning it provides a direct measurement of the analyte's purity without the need for a specific reference standard of this compound.[1][2] The signal intensity in the ¹H NMR spectrum is directly proportional to the number of protons, allowing for accurate quantification against a certified internal standard. This technique is highly valued for its accuracy, precision, and the structural information it provides.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile compounds like alcohols. It offers excellent separation efficiency and high sensitivity.[3][4] Purity is typically determined by area percent, assuming all components have a similar response factor in the FID. For more accurate quantification, a reference standard of this compound is required for calibration.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a versatile technique suitable for non-volatile or semi-volatile compounds that lack a UV chromophore, such as this compound.[5][6][7] The ELSD provides a universal response for non-volatile analytes, making it a good choice for purity analysis. Similar to GC-FID, it is a relative method that relies on reference standards for accurate quantification.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) into a clean NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Gently vortex the tube to ensure complete dissolution of both the sample and the internal standard.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Number of Scans (ns): 16-64, depending on the sample concentration, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
-
Spectral Width (sw): A range that encompasses all signals of interest, typically 0-10 ppm for ¹H NMR.
Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methine proton at the C2 position, ~3.7 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: Gas Chromatograph with FID
Chromatographic Conditions:
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL, split ratio 50:1.
Sample Preparation:
-
Prepare a stock solution of this compound in dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
If using an internal standard for more accurate quantification, add a known concentration of a suitable internal standard (e.g., n-dodecane) to the sample solution.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area. For higher accuracy, use the internal standard method with a calibration curve.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Instrumentation: HPLC system with an ELSD detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
ELSD Nebulizer Temperature: 40°C.
-
ELSD Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Quantify the purity using a calibration curve generated from reference standards of this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for each analytical technique.
Caption: Workflow for purity determination of this compound by qNMR.
Caption: Workflow for purity determination of this compound by GC-FID.
Caption: Workflow for purity determination of this compound by HPLC-ELSD.
Conclusion and Recommendations
The choice of analytical technique for the purity validation of this compound depends on the specific requirements of the analysis.
-
qNMR is the ideal choice for:
-
Highly accurate and precise purity determination without the need for a specific reference standard of this compound.
-
Serving as a primary method for the certification of reference materials.
-
Simultaneous structural confirmation and quantification.
-
-
GC-FID is well-suited for:
-
Routine quality control of volatile compounds.
-
High-throughput screening of multiple samples.
-
Detecting and quantifying volatile impurities.
-
-
HPLC-ELSD is advantageous for:
-
Analysis of less volatile impurities that may not be amenable to GC.
-
Orthogonal validation of results obtained by other techniques.
-
Purity determination when a universal detector is required.
-
For a comprehensive and robust quality assessment of this compound, a dual-technique approach is highly recommended. For instance, using qNMR as the primary method for accurate purity assignment and GC-FID for routine screening and monitoring of volatile impurities provides a high degree of confidence in the quality of the material.
References
Determining the Enantiomeric Excess of 4-Ethyl-2-octanol: A Comparative Guide to Chiral Solvating Agents
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality control step. This guide provides a comprehensive comparison of methods for determining the enantiomeric excess of the chiral secondary alcohol 4-Ethyl-2-octanol, with a focus on the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. Alternative methods, including the use of chiral derivatizing agents (CDAs) and chiral gas chromatography (GC), are also discussed to provide a broader analytical perspective.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key features of the most common techniques.
| Feature | NMR with Chiral Solvating Agents (CSAs) | NMR with Chiral Derivatizing Agents (CDAs) | Chiral Gas Chromatography (GC) |
| Principle | Formation of transient, non-covalent diastereomeric complexes that exhibit distinct NMR signals. | Covalent reaction to form stable diastereomers with different NMR spectra. | Direct separation of enantiomers on a chiral stationary phase. |
| Sample Preparation | Simple mixing of the analyte and CSA in an NMR tube. | Chemical reaction required, may need purification of the resulting diastereomers. | Often requires derivatization (e.g., acetylation) to improve volatility and resolution. |
| Analysis Time | Fast; analysis can be performed immediately after mixing. | Slower due to reaction and potential purification steps. | Relatively fast per sample, but method development can be time-consuming. |
| Sample Integrity | Non-destructive; the original sample can often be recovered. | Destructive; the original analyte is consumed in the reaction. | Destructive. |
| Signal Separation | Chemical shift differences (ΔΔδ) can be small and are dependent on the specific CSA-analyte interaction, temperature, and concentration. | Generally larger chemical shift differences (Δδ), which can facilitate easier quantification. | Separation is based on retention time differences on the chiral column. |
| Potential Issues | Line broadening in the NMR spectrum can occur. The choice of solvent is critical for effective complexation. | Possibility of kinetic resolution (unequal reaction rates of enantiomers) leading to inaccurate ee values. Racemization of the CDA or analyte can be a concern. | The chiral column may not be suitable for all compounds. Derivatization can introduce errors. |
| Common Reagents | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol), europium-based chiral shift reagents. | Mosher's acid (MTPA), α-Methoxyphenylacetic acid (MPA). | Chiral stationary phases (e.g., cyclodextrin-based). |
Quantitative Data Comparison for Secondary Alcohols using NMR Spectroscopy
Table 1: Approximate Chemical Shift Differences (Δδ or ΔΔδ in ppm) for Secondary Alcohols with Chiral Auxiliaries.
| Chiral Alcohol | Chiral Auxiliary | Type | Observed Proton | Approximate Δδ or ΔΔδ (ppm) | Reference |
| 2-Butanol | Mosher's Acid (MTPA) | CDA | Methoxy (B1213986) group of ester | ~0.04 | [1] |
| 2-Pentanol | Mosher's Acid (MTPA) | CDA | Methoxy group of ester | ~0.03 | [1] |
| 1-Phenylethanol | Mosher's Acid (MTPA) | CDA | Methoxy group of ester | ~0.05 | [1] |
| 2-Butanol | α-Methoxyphenylacetic acid (MPA) | CDA | Methoxy group of ester | ~0.08 | [1] |
| 1-Phenylethanol | α-Methoxyphenylacetic acid (MPA) | CDA | Methoxy group of ester | ~0.10 | [1] |
| 2-Butanol | Gallium-based CSA | CSA | Hydroxyl proton | 0.020 | [1] |
| 1-Phenylethanol | Gallium-based CSA | CSA | Hydroxyl proton | 0.045 | [1] |
Note: These values are approximate and can vary depending on the solvent, temperature, and concentration.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using a Chiral Solvating Agent (Pirkle's Alcohol)
This protocol describes the use of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) as a chiral solvating agent for the determination of the enantiomeric excess of this compound by ¹H NMR spectroscopy.
Materials:
-
This compound (racemic or enantioenriched)
-
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol)
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated solvent in a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the pure sample to identify the chemical shift of the proton on the carbon bearing the hydroxyl group (the carbinol proton).
-
-
Addition of Chiral Solvating Agent:
-
To the same NMR tube, add 1.0 to 1.5 molar equivalents of Pirkle's alcohol.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire another ¹H NMR spectrum of the mixture.
-
Carefully examine the region of the carbinol proton. In the presence of the CSA, this signal should be split into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
-
Protocol 2: Alternative Method using a Chiral Derivatizing Agent (Mosher's Acid)
This protocol outlines the formation of diastereomeric esters using Mosher's acid chloride for ee determination.
Materials:
-
This compound
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Pyridine or another suitable base
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Esterification Reaction:
-
In a small vial, dissolve ~5 mg of this compound in 0.5 mL of CDCl₃.
-
Add a slight excess (1.1 equivalents) of (R)-MTPA-Cl and a small amount of pyridine.
-
Allow the reaction to proceed to completion (monitor by TLC if necessary).
-
-
NMR Analysis:
-
Transfer the reaction mixture to an NMR tube.
-
Acquire a ¹H or ¹⁹F NMR spectrum.
-
The signals corresponding to the methoxy group (in ¹H NMR) or the trifluoromethyl group (in ¹⁹F NMR) of the MTPA esters should appear as two distinct signals for the two diastereomers.
-
-
Data Analysis:
-
Integrate the areas of the two diastereomeric signals.
-
Calculate the enantiomeric excess using the formula provided in Protocol 1.
-
Visualizations
Caption: Experimental workflow for ee determination using a CSA.
Caption: Principle of chiral discrimination by a CSA.
References
A Comparative Analysis of 4-Ethyl-2-octanol as a Non-Polar Solvent for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and the overall safety and environmental impact of a process. While traditional non-polar solvents like hexane (B92381) and toluene (B28343) are widely used, their associated health and environmental concerns have prompted a search for safer, more sustainable alternatives. This guide provides a comparative study of 4-Ethyl-2-octanol, a higher molecular weight branched alcohol, as a potential non-polar solvent, evaluating its physicochemical properties against commonly used alternatives.
Physicochemical Properties: A Comparative Overview
A solvent's utility is defined by its physical and chemical characteristics. The following table summarizes the key properties of this compound and compares them with those of established non-polar solvents: hexane, toluene, cyclohexane, and methyl tert-butyl ether (MTBE).
| Property | This compound | n-Hexane | Toluene | Cyclohexane | Methyl tert-butyl ether (MTBE) |
| Molecular Formula | C₁₀H₂₂O[1][2] | C₆H₁₄[3][4][5] | C₇H₈[6][7] | C₆H₁₂[8][9] | C₅H₁₂O[10][11] |
| Molecular Weight ( g/mol ) | 158.28[1] | 86.18[3][4] | 92.14[6][7] | 84.16[8] | 88.15[10] |
| Boiling Point (°C) | ~212 (Predicted) | 69[3][12] | 110.6[6][7] | 80.7[8][13] | 55.2[10] |
| Density (g/mL @ 20°C) | 0.819 (Predicted) | 0.655[3] | 0.867[6][14] | 0.779[8][13] | 0.7404[10] |
| Viscosity (cP @ 20°C) | Not available | 0.294 | 0.59 | 1.02 | 0.36 |
| Flash Point (°C) | 96 (Predicted) | -22[5] | 4[15] | -20 | -28 |
| Water Solubility | Low | Insoluble[3][4] | Insoluble[15][16] | Slightly soluble | Sparingly soluble[11] |
| Hazards | Skin/eye irritant[1] | Flammable, Neurotoxin | Flammable, Toxic | Flammable | Flammable |
Note: Some data for this compound are predicted values due to the limited availability of experimental data.
Experimental Protocols for Solvent Evaluation
To provide a framework for the empirical comparison of this compound with other non-polar solvents, the following standardized experimental protocols are described.
Determination of Boiling Point
The boiling point is a crucial indicator of a solvent's volatility and the energy required for its removal post-reaction. A common method for its determination is distillation.[17][18]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or sand bath
Procedure:
-
Place a known volume of the solvent and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the solvent.[19]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
Determination of Density
Density is an important physical property that can be used for solvent identification and to understand its behavior in multi-phase systems.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass.
-
Fill the pycnometer with the solvent, ensuring no air bubbles are trapped, and cap it.
-
Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) to allow for thermal equilibrium.
-
Remove the pycnometer from the bath, wipe it dry, and accurately weigh it.
-
The density is calculated by dividing the mass of the solvent by the volume of the pycnometer.[20][21][22]
Determination of Viscosity
Viscosity influences the ease of handling, stirring, and filtration of a solvent. The Ostwald viscometer is a common instrument for this measurement.[23][24]
Apparatus:
-
Ostwald viscometer
-
Stopwatch
-
Pipette
-
Constant temperature bath
Procedure:
-
Clean and dry the viscometer.
-
Pipette a known volume of the solvent into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
The viscosity can be calculated by comparing this flow time to that of a reference liquid with a known viscosity (e.g., water) using the following relationship: η₁/η₂ = (ρ₁t₁)/(ρ₂t₂) where η is the viscosity, ρ is the density, and t is the flow time.[25]
Experimental Workflow and Decision Making
The selection of an appropriate non-polar solvent for a specific application in drug development involves a systematic evaluation of various parameters. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the selection of a non-polar solvent in pharmaceutical development.
Discussion and Conclusion
Based on its predicted properties, this compound presents an interesting profile as a non-polar solvent. Its high boiling point suggests lower volatility compared to traditional solvents like hexane and MTBE, which could lead to reduced solvent loss and improved safety in handling. The predicted high flash point further enhances its safety profile by reducing flammability risks.
However, the lack of comprehensive experimental data for this compound is a significant limitation. While predictions provide a useful starting point, empirical validation of its solvency power for a range of active pharmaceutical ingredients (APIs), its viscosity, and its compatibility with common reaction conditions is essential.
In comparison to the alternatives:
-
n-Hexane is highly volatile and a known neurotoxin, making its replacement a priority.[3]
-
Toluene is an effective solvent but carries significant toxicity concerns.[15]
-
Cyclohexane offers a less toxic alternative to benzene (B151609) and is a widely used non-polar solvent.[8][9]
-
Methyl tert-butyl ether (MTBE) is a volatile ether with good solvency but is being phased out in some applications due to groundwater contamination concerns.[11]
This compound, as a long-chain branched alcohol, could offer a favorable balance of non-polar character with potentially lower toxicity and environmental persistence. Its higher boiling point might necessitate more energy-intensive removal processes, a factor that must be considered in process design.
Further research, following the experimental protocols outlined above, is crucial to fully elucidate the performance of this compound as a viable and potentially "greener" alternative to conventional non-polar solvents in the pharmaceutical industry. Its unique structure may offer selective solvency advantages for specific classes of compounds, a possibility that warrants dedicated investigation.
References
- 1. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]
- 4. Properties, structure and applications of n-hexane - Knowledge [sdya-chem.com]
- 5. ud.goldsupplier.com [ud.goldsupplier.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Toluene - Wikipedia [en.wikipedia.org]
- 8. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 9. Cyclohexane - Wikipedia [en.wikipedia.org]
- 10. Methyl tert-butyl ether - Sciencemadness Wiki [sciencemadness.org]
- 11. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 12. Hexane - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Toluene | 108-88-3 [chemicalbook.com]
- 16. Toluene (methylbenzene) - DCCEEW [dcceew.gov.au]
- 17. vernier.com [vernier.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. cactus.utahtech.edu [cactus.utahtech.edu]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 24. scribd.com [scribd.com]
- 25. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Performance in the Absence of Data for 4-Ethyl-2-octanol
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a critical determinant for success in asymmetric synthesis. An ideal auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without racemization. While the exploration of novel chiral scaffolds is an ongoing endeavor, a thorough review of scientific literature reveals a notable absence of published data on the application of 4-ethyl-2-octanol as a chiral auxiliary.
This guide, therefore, serves as a comparative analysis of well-established and highly effective chiral auxiliaries that are cornerstones of modern asymmetric synthesis. By presenting their performance data and experimental protocols, we provide a benchmark for the evaluation of new candidates like this compound, should data on their efficacy become available. The auxiliaries chosen for this comparison are Evans' Oxazolidinones, Oppolzer's Camphorsultam, and 8-Phenylmenthol, each renowned for their high levels of stereoinduction in a variety of asymmetric transformations.
Performance Benchmark: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and 8-Phenylmenthol
Evans' oxazolidinones are a class of chiral auxiliaries widely employed for their exceptional performance in asymmetric aldol (B89426), alkylation, and acylation reactions.[1] Derived from readily available amino acids, they offer predictable and high levels of diastereoselectivity.[1] Oppolzer's camphorsultam, a camphor-derived chiral auxiliary, is particularly effective in asymmetric Diels-Alder reactions, alkylations, and conjugate additions, owing to its rigid bicyclic structure that provides excellent steric shielding.[2] 8-Phenylmenthol, another terpene-based auxiliary, is noted for its high efficacy in asymmetric Diels-Alder reactions.[3]
The following sections provide a detailed comparison of these auxiliaries through quantitative data from representative reactions and detailed experimental protocols.
Data Presentation: A Comparative Overview of Chiral Auxiliary Performance
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity (expressed as diastereomeric excess, de) and the chemical yield of the stereoselective reaction. The following tables summarize the performance of our benchmark auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Aldol Reaction with Evans' Oxazolidinone Auxiliary
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 85-95 | [4] |
| Benzaldehyde | >99:1 | 80-90 | [4] |
| Pivaldehyde | >99:1 | 80-90 | [4] |
Table 2: Asymmetric Alkylation of Evans' Oxazolidinone Glycolates
| Alkylating Agent | Diastereomeric Ratio | Yield (%) | Reference |
| Allyl iodide | >98:2 | 70-85 | [5] |
| Benzyl bromide | >96:4 | 70-85 | [5] |
Table 3: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
| Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Cyclopentadiene (B3395910) | Et₂AlCl | >98.5:1.5 | 81 | [6] |
| Isoprene | Et₂AlCl | >97:3 | 64 | [6] |
| 1,3-Butadiene | Et₂AlCl | >95:5 | 75 | [6] |
Table 4: Asymmetric Alkylation using 8-Phenylmenthyl Phenylacetate (B1230308)
| Base | Diastereomeric Ratio | Yield (%) | Reference |
| LDA | 50:50 to 69:31 | 75-98 | [7] |
| tBu-P4 | 92:8 to 98:2 | 65-95 | [7] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are essential for evaluating and comparing the performance of chiral auxiliaries. Below are representative procedures for the asymmetric reactions highlighted in the data tables.
Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol describes a general procedure for the asymmetric aldol reaction of an N-propionyl oxazolidinone with an aldehyde.[4]
-
Materials : N-propionyl-(S)-4-benzyl-2-oxazolidinone, Dibutylboron triflate (Bu₂BOTf), Diisopropylethylamine (DIPEA), Aldehyde (e.g., isobutyraldehyde), Anhydrous Dichloromethane (CH₂Cl₂), Methanol, 30% Hydrogen peroxide, Saturated aqueous sodium bicarbonate.
-
Procedure :
-
Dissolve N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.5 equiv) dropwise and continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding methanol, followed by a mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.
-
After vigorous stirring for 1 hour, extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the aldol adduct.
-
Protocol 2: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between N-acryloyl camphorsultam and cyclopentadiene.
-
Materials : N-acryloyl-(+)-camphorsultam, Freshly distilled cyclopentadiene, Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure :
-
Dissolve N-acryloyl-(+)-camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.
-
Add Et₂AlCl (1.2 equiv) dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add freshly distilled cyclopentadiene (3.0 equiv) dropwise and stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
-
Protocol 3: Asymmetric Alkylation of 8-Phenylmenthyl Phenylacetate
This protocol describes the alkylation of the enolate of 8-phenylmenthyl phenylacetate.[7]
-
Materials : 8-Phenylmenthyl phenylacetate, t-Bu-P4 base, Alkylating agent (e.g., methyl iodide), Anhydrous THF.
-
Procedure :
-
To a solution of 8-phenylmenthyl phenylacetate (1.0 equiv) in anhydrous THF at -78 °C, add a solution of t-Bu-P4 (1.1 equiv) in THF.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add the alkylating agent (1.2 equiv) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing the Workflow and Evaluation Criteria
To further aid in the understanding of the application and evaluation of chiral auxiliaries, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship for assessing performance.
Conclusion
While this compound remains an unexplored candidate as a chiral auxiliary, this guide provides a robust framework for its potential evaluation. The presented data and protocols for Evans' oxazolidinones, Oppolzer's camphorsultam, and 8-phenylmenthol demonstrate the high standards of diastereoselectivity and yield that a new chiral auxiliary must meet or exceed to be considered a valuable tool in the synthetic chemist's arsenal. Future research into novel chiral alcohols like this compound can be effectively benchmarked against the performance of these well-established auxiliaries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Diastereoselective alkylation of 8-phenylmenthyl phenylacetate : aggregated lithium enolate versus naked enolate | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethyl-2-octanol Quantification
In the landscape of pharmaceutical development and chemical analysis, the robust and reliable quantification of compounds is paramount. This guide presents a comparative overview of analytical methodologies for the quantification of 4-Ethyl-2-octanol, a branched-chain alcohol. Given the limited availability of direct cross-validation studies for this specific analyte, this document outlines established analytical techniques, drawing upon performance data from structurally similar molecules to provide a comprehensive comparison. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are suitable for their intended purpose.[1][2][3]
This guide is intended to aid researchers, scientists, and drug development professionals in the selection and validation of an appropriate analytical method for this compound, ensuring data accuracy, reliability, and reproducibility.
Comparison of Analytical Method Performance
The choice of an analytical method for the quantification of this compound is dependent on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. The following table summarizes the typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), two common techniques for the analysis of volatile compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.05 ng/g | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 ng/g | 0.5 - 2.0 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Precision (RSD %) | < 5% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar volatile organic compounds and should be optimized and validated for specific laboratory conditions and sample matrices.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[4]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent such as methanol (B129727) or hexane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).[1][4]
-
An internal standard (e.g., n-heptanol or 2-octanol) should be added to all samples and standards to improve precision.[1][5][6][7]
-
-
Instrumentation: An Agilent 7890B GC coupled to a 5977B Mass Selective Detector or equivalent.[1]
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.[1]
-
Injection Volume: 1 µL in splitless or split mode (e.g., 20:1 split ratio).[1]
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.[1]
-
MS Transfer Line Temperature: 280°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan mode (e.g., m/z 40-400).[1]
-
Monitored Ions (for SIM): Based on the mass spectrum of this compound, select a quantifier ion and one or two qualifier ions.
-
2. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of organic compounds. It is known for its wide linear range and ease of use.
-
Sample Preparation:
-
Follow the same sample preparation procedure as for GC-MS.
-
-
Instrumentation: An Agilent 7890B GC system with a Flame Ionization Detector or equivalent.[1]
-
GC Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Injector Temperature: 250°C.[1]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.[1]
-
Injection Volume: 1 µL with a split ratio of 20:1.[1]
-
-
FID Conditions:
-
Detector Temperature: 300°C.[1]
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Method Validation and Cross-Validation Workflow
The validation of analytical methods is a critical step to ensure that the chosen method is suitable for its intended purpose. Cross-validation is performed to compare the results from two or more different analytical methods.
References
A Comparative Guide to the Synthetic Routes of Various Branched Octanols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to various branched octanols, including 2-ethylhexanol, methylheptanols, and dimethylhexanols. The performance of each method is evaluated based on experimental data, with a focus on reaction yields, selectivity, and operating conditions. Detailed experimental protocols for key syntheses are also provided to facilitate practical application.
Key Synthetic Routes and Their Comparison
The synthesis of branched octanols is predominantly achieved through three main pathways: the Oxo process, the Guerbet reaction, and Grignard synthesis. Each of these methods offers distinct advantages and disadvantages in terms of starting materials, reaction complexity, and the types of isomers that can be produced.
Oxo Process (Hydroformylation-Aldol Condensation) for 2-Ethylhexanol
The industrial production of 2-ethylhexanol is dominated by the Oxo process. This multi-step synthesis begins with the hydroformylation of propylene (B89431) to produce n-butyraldehyde, which then undergoes an aldol (B89426) condensation followed by hydrogenation.
Logical Relationship of the Oxo Process:
Performance Data for the Oxo Process:
| Parameter | Value | Reference |
| Starting Materials | Propylene, Synthesis Gas (CO, H₂) | [1][2] |
| Key Intermediates | n-Butyraldehyde, 2-Ethyl-2-hexenal | [1][3] |
| Catalysts | Rhodium complex (hydroformylation), NaOH (aldol), Ni or Cu (hydrogenation) | [3][4] |
| Reaction Temperature | Hydroformylation: 90-130°C, Aldol: 80-130°C, Hydrogenation: 120-160°C | [3][4] |
| Reaction Pressure | Hydroformylation: 1-6 MPa, Aldol: 0.3-1 MPa, Hydrogenation: 1.5-5 MPa | [3][4] |
| Overall Yield | >95% | [5] |
| Selectivity to 2-EH | >99% | [3] |
Experimental Protocol: Hydrogenation of 2-Ethyl-3-propylacrolein (EPA) to 2-Ethylhexanol [5]
-
Reactor Setup: A laboratory-scale plug flow reactor is utilized.
-
Catalyst: A vinylpyruvate hydratase catalyst is employed.
-
Reactants: 2-Ethyl-3-propylacrolein (EPA) and hydrogen gas.
-
Procedure:
-
The reaction is carried out in the temperature range of 110–160°C and a pressure range of 1–6 bars.
-
Hydrogen and EPA are fed into the reactor at flow rates of 150–240 ml/h and 0.03–0.11 ml/h, respectively.
-
-
Optimization: Optimal yield is achieved at a temperature of 155°C, a pressure of 4.4 bars, and a hydrogen flow rate of 192.4 ml/min.
-
Yield: Under optimal conditions, a process yield of 99.86% can be achieved.[5]
Guerbet Reaction for Dimerization of Alcohols
The Guerbet reaction provides a pathway to produce branched alcohols through the self-condensation of primary alcohols at elevated temperatures in the presence of a catalyst. For the synthesis of 2-ethylhexanol, n-butanol is used as the starting material.[6][7]
Logical Relationship of the Guerbet Reaction:
Performance Data for the Guerbet Reaction:
| Parameter | Catalyst System | n-Butanol Conversion (%) | 2-Ethylhexanol Selectivity (%) | Temperature (°C) | Reference |
| Pd/C + NaOBu | Homogeneous/Heterogeneous Pd derivatives with sodium butoxide | - | 100 | 200 | [6] |
| Copper Chromite + NaOBu | Heterogeneous copper chromite with sodium butoxide | 61 | 100 | 280 | [6] |
| Ni/HAP | Nickel on Hydroxyapatite | 29.6 | 52.4 | - | [8] |
| Ni/CaxMgyO | Nickel on mixed Calcium-Magnesium Oxide | 80.2 | 79.1 | - | [8] |
| Cu/Mg/Al Mixed Metal Oxide | Trifunctional mixed metal oxide | 70.5 | 73.3 | - | [9] |
Experimental Protocol: Guerbet Condensation of n-Butanol [6]
-
Catalyst System: A bifunctional catalyst consisting of a metal hydrogenating/dehydrogenating component (e.g., copper chromite) and a base (e.g., sodium butoxide).
-
Reaction Setup: The reaction is typically carried out in an autoclave.
-
Procedure:
-
n-Butanol is mixed with the catalyst system in the autoclave.
-
The mixture is heated to the desired temperature (e.g., 280°C for the copper chromite system).
-
The reaction is allowed to proceed for a specified time (e.g., 6 hours).
-
-
Product Isolation: After the reaction, the product mixture is cooled, and the 2-ethylhexanol is separated and purified.
Grignard Synthesis for a Variety of Branched Octanols
Grignard synthesis is a versatile method for the formation of carbon-carbon bonds and is particularly useful for synthesizing a wide range of secondary and tertiary branched octanols with high specificity.[10] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound (aldehyde or ketone).[10]
Logical Relationship of Grignard Synthesis:
Performance Data for Grignard Synthesis of Various Branched Octanols:
| Target Octanol | Carbonyl Compound | Grignard Reagent | Yield (%) | Reference |
| 3-Methyl-3-heptanol | 2-Butanone (B6335102) | n-Butylmagnesium bromide | 32 | [11][12] |
| 3-Methyl-3-heptanol | 3-Heptanone | Methylmagnesium bromide | - | [13] |
| 3,4-Dimethyl-3-hexanol | 2-Butanone | sec-Butylmagnesium bromide | - | [14] |
| 2-Methyl-1-hexanol | Formaldehyde | 2-Methylpentylmagnesium bromide | 64-66 | [15] |
| 3,5,5-Trimethyl-1-hexanol | 3,5,5-Trimethylhexanal | (via hydrogenation) | Quantitative | [16] |
Experimental Protocol: Synthesis of 3-Methyl-3-heptanol [11][12]
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Slowly add a solution of n-butyl bromide in anhydrous diethyl ether to the magnesium turnings with stirring to form n-butylmagnesium bromide.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of 2-butanone in anhydrous diethyl ether to the Grignard reagent.
-
-
Workup and Purification:
-
After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation.
-
Conclusion
The choice of synthetic route for a particular branched octanol depends on several factors, including the desired isomer, the availability of starting materials, and the required scale of production. The Oxo process is the most economically viable method for the large-scale industrial production of 2-ethylhexanol, offering high yields and selectivity. The Guerbet reaction presents a valuable alternative, particularly for the synthesis of 2-ethylhexanol from bio-based n-butanol, though it often requires higher temperatures and can lead to a wider range of products if not carefully controlled. For the laboratory-scale synthesis of a diverse array of specifically branched secondary and tertiary octanols, Grignard synthesis remains the most versatile and widely applicable method, allowing for precise control over the final molecular architecture. Researchers and drug development professionals can select the most appropriate method based on these considerations to achieve their synthetic goals efficiently and effectively.
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. cdn.intratec.us [cdn.intratec.us]
- 3. irejournals.com [irejournals.com]
- 4. US4684750A - Process for the production of 2-ethyl-hexanol - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide | CoLab [colab.ws]
- 7. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction by using bifunctional catalysts based on copper or palladium precursors and sodium butoxide [arpi.unipi.it]
- 8. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 9. Improvement of n-butanol Guerbet condensation: a reaction integration of n-butanol Guerbet condensation and 1,1-dibutoxybutane hydrolysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. sciencemadness.org [sciencemadness.org]
- 12. sciencemadness.org [sciencemadness.org]
- 13. homework.study.com [homework.study.com]
- 14. quora.com [quora.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
A Comparative Guide to the Physicochemical Properties of 4-Ethyl-2-octanol: An In-Silico and Experimental Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of 4-Ethyl-2-octanol, leveraging both in-silico predictions and established experimental methodologies. The objective is to offer a comprehensive resource for researchers in drug development and chemical analysis, where accurate property data is paramount for modeling compound behavior, from formulation to toxicological assessment.
Data Presentation: Physicochemical Properties
The properties of this compound are summarized below. For comparative context, data for the structural isomer, 2-Octanol, is also provided, highlighting the impact of molecular structure on physical characteristics. In-silico data for this compound is derived from computational models, which are essential for predicting properties when experimental data is unavailable.
Table 1: In-Silico Predicted Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 158.28 g/mol | PubChem[1][2] |
| XLogP3 (LogP) | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 158.167065321 Da | PubChem[1] |
| Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem |
Table 2: Comparison of this compound (In-Silico) with 2-Octanol (Experimental)
| Property | This compound (Predicted) | 2-Octanol (Experimental) |
|---|---|---|
| Boiling Point | Not Available | 179 °C[3] |
| Melting Point | Not Available | -31.6 °C[3] |
| Water Solubility | Not Available | 1120 mg/L at 25°C[3] |
| LogP (Octanol-Water) | 3.8 (XLogP3)[1] | 2.90[3] |
| Density | Not Available | 0.8193 g/cm³ at 20°C[3] |
| Vapor Pressure | Not Available | 0.24 mmHg at 25°C[3] |
In-Silico Modeling Workflow
Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a molecule with its physicochemical properties.[4][5] These models are instrumental in early-stage drug discovery and environmental fate prediction, allowing for the rapid screening of compounds before costly and time-consuming experimental synthesis and testing.[4] The typical workflow for a QSPR study involves several key stages, from molecular descriptor generation to model validation.[5]
References
- 1. This compound | C10H22O | CID 542469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Quantitative Structure-Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Physical Properties of 4-Ethyl-2-octanol and Its Isomers
This guide provides a detailed comparison of the physical properties of 4-Ethyl-2-octanol with its structural isomers, 1-decanol, 2-decanol, and 3-decanol. The relationship between the molecular structure of these C10H22O alcohols and their physical characteristics, including boiling point, melting point, density, and water solubility, is explored. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of how subtle changes in molecular architecture can influence key physical properties.
Correlation of Molecular Structure with Physical Properties
The arrangement of atoms within a molecule dictates its physical properties. For isomeric alcohols like this compound and its counterparts, variations in the position of the hydroxyl (-OH) group and the branching of the carbon chain lead to significant differences in their boiling points, melting points, densities, and solubilities.
Generally, straight-chain alcohols, such as 1-decanol, exhibit stronger intermolecular van der Waals forces, resulting in higher boiling and melting points compared to their branched-chain isomers. Branching reduces the surface area available for these interactions, leading to lower boiling points. The position of the hydroxyl group also plays a critical role. A terminal hydroxyl group, as in 1-decanol, allows for more effective hydrogen bonding compared to a hydroxyl group located more centrally within the carbon chain, which can be sterically hindered.
Figure 1. Logical relationship between molecular structure and physical properties of C10H22O isomers.
Quantitative Comparison of Physical Properties
The following table summarizes the key physical properties of this compound and its selected isomers based on experimental data, except where noted.
| Property | This compound | 1-Decanol | 2-Decanol | 3-Decanol |
| Molecular Formula | C10H22O | C10H22O | C10H22O | C10H22O |
| Molecular Weight ( g/mol ) | 158.28 | 158.28 | 158.28 | 158.28 |
| Boiling Point (°C) | 206.4 ± 8.0 (Predicted) | 231 | 211 | 211-212 |
| Melting Point (°C) | N/A (Experimental Data Not Found) | 6.9 | -6 to -4 | -5 |
| Density (g/mL at 25°C) | 0.824 ± 0.06 (Predicted) | 0.829 | 0.827 | 0.826-0.832 |
| Water Solubility | N/A (Experimental Data Not Found) | Insoluble | Not miscible | Insoluble |
Note: "N/A" indicates that reliable experimental data could not be found in the searched literature.
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the physical properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled for simple distillation.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected. For small quantities, a micro-boiling point determination using a capillary tube can be employed.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. The capillary tube method is a standard technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
A small amount of the finely powdered solid is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Density
The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a hydrometer. A straightforward method involves the use of a graduated cylinder and a balance.
Apparatus:
-
Graduated cylinder
-
Electronic balance
Procedure:
-
The mass of a clean, dry graduated cylinder is measured.
-
A known volume of the liquid is added to the graduated cylinder, and the total mass is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.
Determination of Water Solubility
The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature. For alcohols in water, the "shake-flask" method is commonly used.
Apparatus:
-
Test tubes or flasks with stoppers
-
Graduated pipettes or burettes
-
Shaker or vortex mixer
-
Analytical balance
Procedure:
-
An excess amount of the alcohol is added to a known volume of water in a flask.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the undissolved portion is separated from the saturated solution by filtration or centrifugation.
-
The concentration of the alcohol in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography or spectroscopy. This concentration represents the water solubility of the alcohol.
Safety Operating Guide
Proper Disposal of 4-Ethyl-2-octanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-2-octanol, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Understanding the Hazards
This compound is classified as a hazardous substance requiring special disposal considerations. It is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, direct contact and inhalation of vapors must be avoided through the use of appropriate personal protective equipment (PPE).
II. Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol [2] |
| CAS Number | 19780-78-0[2][3][4] |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Solubility | Soluble in ethanol, ethyl ether |
| Octanol/Water Partition Coefficient (logP) | 3.8[2] |
III. Detailed Disposal Protocol
The disposal of this compound must be conducted in a manner that prioritizes safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain.[1][5] The following step-by-step protocol outlines the approved procedure for its disposal in a laboratory setting.
Personnel Protective Equipment (PPE) Required:
-
Nitrile gloves
-
Safety goggles or glasses
-
Laboratory coat
Materials Required:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Fume hood
Procedure:
-
Segregation: Ensure that the this compound waste is not mixed with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents.[5]
-
Containerization:
-
Select a clean, dry, and chemically compatible waste container. The container should be in good condition with no leaks or cracks.
-
Carefully transfer the this compound waste into the designated container inside a functioning fume hood to minimize inhalation exposure.
-
Do not overfill the container; allow for at least 10% headspace to accommodate vapor expansion.
-
-
Labeling:
-
Immediately label the waste container with a completed hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Storage:
-
Securely close the lid of the waste container.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be away from ignition sources and incompatible chemicals.[5]
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is approaching, submit a chemical waste pickup request to your EHS office.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company arranged by your institution.
-
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
Caption: Logical relationships between chemical properties, hazards, and required disposal actions.
References
Essential Safety and Logistical Information for Handling 4-Ethyl-2-octanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides crucial procedural guidance for the use of 4-Ethyl-2-octanol, focusing on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.
Hazard Summary
This compound is recognized as a hazardous substance that poses several risks upon exposure. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Therefore, adherence to strict safety protocols is essential to mitigate these risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to this compound. The following table summarizes the recommended PPE based on established safety guidelines.
| PPE Category | Recommended Equipment | Protection Details |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be worn if there is a splashing hazard. | Provides a barrier against splashes, mists, and vapors entering the eyes. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling alcohols. | Protects the skin from direct contact and potential irritation. Due to the variability in glove performance, it is crucial to consult the manufacturer's specific chemical resistance data. |
| Body Protection | A standard laboratory coat should be worn. For procedures with a higher risk of spills, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required. | Prevents inhalation of vapors and mists, which can cause respiratory tract irritation. |
| Glove Material | General Recommendation for Alcohols | Permeation Breakthrough Time (General Guideline) |
| Nitrile | Good for short-term splash protection against many alcohols. | For "octanol," breakthrough may not occur in under 15 minutes for a 5-mil or greater thickness glove. However, for some alcohols like ethanol, breakthrough can be much quicker. |
| Neoprene | Generally offers good resistance to alcohols. | Data for specific breakthrough times with octanol (B41247) is limited, but neoprene is often recommended for handling a range of alcohols. |
| Butyl Rubber | Provides excellent protection against a wide variety of chemicals, including many alcohols. | Often has longer breakthrough times for alcohols compared to nitrile or neoprene. |
Note: The information in this table is a general guide. It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound or a close surrogate.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
